6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Description
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Properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-2-3-7-8(10-6)9-4-5-11-7/h2-3H,4-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTDFJXFRVXAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624703 | |
| Record name | 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20567-67-3 | |
| Record name | 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine: Core Properties and Potential Applications
This technical guide provides a comprehensive overview of the basic properties of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors who are exploring novel molecular scaffolds. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and the broader class of pyrido-oxazines to provide a well-grounded prospective analysis.
Introduction: The Pyrido-oxazine Scaffold
The fusion of a pyridine ring with an oxazine ring creates the pyrido-oxazine heterocyclic system. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] The combination of the electron-deficient pyridine ring and the oxazine moiety can lead to diverse pharmacological profiles, including but not limited to, antimicrobial, anticancer, and central nervous system activities.[3] The specific substitution patterns on this core structure are critical in determining the biological and physicochemical properties of the resulting molecules. The focus of this guide, 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, represents a specific exploration within this chemical space, with the methyl group at the 6-position anticipated to modulate its biological interactions and metabolic stability.
Physicochemical and Structural Properties
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C8H10N2O | - |
| Molecular Weight | 150.18 g/mol | - |
| CAS Number | Not Publicly Available | - |
| Appearance | Likely a solid at room temperature | [5] |
| Solubility | Expected to have some solubility in organic solvents like methanol, ethanol, and DMSO. | - |
| pKa | The pyridine nitrogen is expected to be basic, while the dihydro-oxazine nitrogen is less basic. | - |
Synthesis and Characterization
A plausible synthetic route to 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine involves the reduction of its corresponding lactam precursor, 6-methyl-2H-pyrido[3,2-b][4]oxazin-3(4H)-one. This precursor is a known compound (CAS: 20348-10-1). The reduction of cyclic amides (lactams) to their corresponding cyclic amines is a well-established transformation, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4).[4][6][7]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine via the reduction of 6-methyl-2H-pyrido[3,2-b][4]oxazin-3(4H)-one.
Materials:
-
6-methyl-2H-pyrido[3,2-b][4]oxazin-3(4H)-one
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na2SO4·10H2O) or Rochelle's salt solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet is charged with a suspension of LiAlH4 (2.0 equivalents) in anhydrous THF under an inert atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 6-methyl-2H-pyrido[3,2-b][4]oxazin-3(4H)-one (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH4 suspension.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is then cooled to 0 °C, and the excess LiAlH4 is quenched by the careful, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.
-
The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with THF and ethyl acetate.
-
The combined organic filtrates are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane).
Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons, and the methylene protons of the dihydro-oxazine ring. The chemical shifts of the methylene protons adjacent to the oxygen and nitrogen atoms will be distinct.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methyl carbon, and the two methylene carbons of the dihydro-oxazine ring.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching of the pyridine ring, and a prominent C-O-C stretching band for the ether linkage in the oxazine ring. The disappearance of the lactam carbonyl (C=O) peak from the starting material (around 1680 cm⁻¹) would be a key indicator of a successful reduction.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (150.18 g/mol ).
Potential Pharmacological Profile and Mechanism of Action
While no specific biological data for 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine has been reported, the broader class of pyrido-oxazines and related oxazine derivatives have shown a range of pharmacological activities.[1][2] These include:
-
Anticancer Activity: Some pyrido[2,3-b][4]oxazine derivatives have been investigated as EGFR-TK inhibitors for non-small cell lung cancer.
-
Antimicrobial Activity: Various oxazine derivatives have demonstrated antibacterial and antifungal properties.
-
Central Nervous System (CNS) Activity: Certain substituted octahydropyrido[2,1-c][4]oxazines have shown depressant effects on the CNS.[3]
The introduction of a methyl group at the 6-position can influence the molecule's lipophilicity and its interaction with biological targets. It may enhance binding to hydrophobic pockets in enzymes or receptors and could also affect the metabolic stability of the compound.
Hypothesized Mechanism of Action (Example: Kinase Inhibition)
If 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine were to act as a kinase inhibitor, its mechanism would likely involve binding to the ATP-binding site of the target kinase, thereby preventing the phosphorylation of downstream substrates.
Caption: Potential mechanism of action via kinase inhibition.
Proposed Biological Evaluation Protocols
To elucidate the pharmacological profile of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, a tiered screening approach is recommended.
In Vitro Assays
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Antimicrobial Screening:
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Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of gram-positive and gram-negative bacteria, as well as fungal strains.
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-
Anticancer Screening:
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MTT or CellTiter-Glo Assay: To assess cytotoxicity against a panel of cancer cell lines (e.g., NCI-60 panel).
-
Kinase Inhibition Assays: If cytotoxicity is observed, screen against a panel of kinases to identify potential targets.
-
-
CNS Activity Screening:
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Receptor Binding Assays: To evaluate binding affinity for a panel of CNS receptors (e.g., dopamine, serotonin, GABA receptors).
-
In Vivo Models
Should promising in vitro activity be identified, further evaluation in animal models would be warranted. The choice of model would depend on the observed in vitro activity (e.g., xenograft models for anticancer activity, infection models for antimicrobial activity).
Conclusion and Future Directions
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine is a heterocyclic compound with potential for further investigation in drug discovery. Based on the known activities of the broader pyrido-oxazine class, this molecule warrants exploration for its potential antimicrobial, anticancer, and CNS-modulating properties. The synthetic route proposed herein is based on well-established chemical transformations and should be readily achievable.
Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive in vitro screening to identify its primary biological activities. Elucidation of its structure-activity relationship through the synthesis of further derivatives could pave the way for the development of novel therapeutic agents based on this scaffold.
References
- 1. oaji.net [oaji.net]
- 2. ijpsr.info [ijpsr.info]
- 3. Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3,4-Dihydro-2H-pyrido(3,2-b)(1,4)oxazine | C7H8N2O | CID 13196538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reduction of some cyclic amides by lithium aluminium hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine is a heterocyclic compound of growing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical characteristics, drawing upon available data for the parent compound and related structures to build a predictive profile. The document details the molecular structure, key physical properties, and spectroscopic signature of this compound. Furthermore, a proposed synthetic route and analytical workflow are outlined, offering a practical framework for researchers. The guide also touches upon the potential biological significance of this class of molecules, providing context for its relevance in drug discovery and development.
Introduction
The pyrido-oxazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. The fusion of a pyridine ring with an oxazine ring creates a unique three-dimensional structure with a distinct distribution of electron density, making it an attractive candidate for interacting with biological targets. The introduction of a methyl group at the 6-position of the 3,4-dihydro-2H-pyrido[3,2-b]oxazine core can significantly influence its steric and electronic properties, potentially modulating its biological activity and physicochemical behavior. This guide aims to provide a detailed understanding of these characteristics to facilitate further research and application.
Molecular Structure and Properties
The fundamental attributes of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine are summarized below. While experimental data for this specific derivative is limited, the properties of the closely related parent compound, 3,4-dihydro-2H-pyrido[3,2-b][1]oxazine, provide a valuable baseline for prediction.
| Property | Value for 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine | Reference/Method |
| Molecular Formula | C₈H₁₀N₂O | [2] |
| Molecular Weight | 150.18 g/mol | [2] |
| CAS Number | 20567-67-3 | [2] |
| Physical State | Solid (Predicted) | Inferred from parent compound[3] |
| Appearance | Yellow Solid (Predicted) | Inferred from parent compound[3] |
| Melting Point | > 85-87 °C (Predicted) | The methyl group is expected to increase the melting point relative to the parent compound.[3] |
| Boiling Point | > 285.7 °C (Predicted) | The methyl group is expected to increase the boiling point relative to the parent compound.[3] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) (Predicted) | Based on general characteristics of similar heterocyclic compounds. |
| pKa | Predicted to have a basic pKa due to the pyridine nitrogen. | Computational prediction |
| logP | Predicted to be moderately lipophilic. | Computational prediction |
| Purity | Min. 95% | [2] |
Proposed Synthesis and Characterization Workflow
A plausible synthetic route to 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine can be adapted from established methods for related pyrido-oxazine derivatives. A proposed workflow is outlined below.
Synthetic Protocol
A potential synthesis involves the cyclization of a substituted 2-aminopyridine precursor.
Step 1: Synthesis of 2-amino-3-hydroxy-6-methylpyridine. This starting material can be synthesized through various established methods in pyridine chemistry.
Step 2: N-alkylation with a two-carbon synthon. The 2-amino group of 2-amino-3-hydroxy-6-methylpyridine can be reacted with a suitable two-carbon electrophile, such as 2-chloroethanol, under basic conditions.
Step 3: Intramolecular Cyclization. The resulting intermediate, upon treatment with a dehydrating agent or under thermal conditions, will undergo intramolecular cyclization to form the desired 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine ring system.
Caption: Proposed synthetic workflow for 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Characterization
The synthesized compound should be rigorously characterized to confirm its identity and purity.
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, singlets for the methylene groups of the oxazine ring, and a singlet for the methyl group. |
| ¹³C NMR | Distinct signals for the aromatic, methylene, and methyl carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 150.18). |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H, C=N, C=C, and C-O-C functional groups. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
Potential Biological Activity and Signaling Pathways
While specific biological data for 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine is not yet available, the broader class of oxazine and related nitrogen-containing heterocyclic compounds has demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4]
Derivatives of structurally similar pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines have shown promising results as inhibitors of bacterial growth and as cytotoxic agents against cancer cell lines.[1][5][6] The mechanism of action for some of these related compounds involves the inhibition of key enzymes in metabolic or signaling pathways. For instance, some pyridopyrimidine derivatives are known to target kinases involved in cell proliferation.
A hypothetical signaling pathway that could be targeted by a pyrido-oxazine derivative is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine represents a promising scaffold for the development of novel therapeutic agents and functional materials. This technical guide has provided a comprehensive, albeit partially predictive, overview of its physicochemical properties, a proposed synthetic and analytical framework, and a discussion of its potential biological relevance. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into this intriguing class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine [cymitquimica.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine: A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, identified by its CAS number 20567-67-3, is a heterocyclic compound belonging to the pyrido-oxazine class of molecules. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While specific research on the title compound is limited in publicly accessible literature, this guide will provide a comprehensive overview of its chemical properties, discuss general synthetic strategies applicable to the pyrido-oxazine core, and explore the known and potential pharmacological applications based on related structures. The intent is to furnish researchers with a foundational understanding that can inform future investigations into this promising scaffold.
Introduction to the Pyrido[3,2-b]oxazine Scaffold
The fusion of a pyridine ring with an oxazine ring creates the pyrido-oxazine heterocyclic system. This arrangement results in a molecule with a unique three-dimensional structure and electronic distribution, making it an attractive starting point for the design of novel therapeutic agents. The nitrogen and oxygen heteroatoms within the fused ring system provide sites for hydrogen bonding and other molecular interactions, which are crucial for binding to biological targets.
Derivatives of the broader 3,4-dihydro-2H-pyrido[1][2]oxazine class have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The specific substitution of a methyl group at the 6-position of the 3,4-dihydro-2H-pyrido[3,2-b]oxazine core, as in the topic compound, is anticipated to modulate its physicochemical properties and biological activity, offering a unique profile for exploration in drug discovery programs.
Physicochemical and Structural Properties
A summary of the key physicochemical properties for 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine is presented in Table 1. Understanding these properties is fundamental for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 20567-67-3 | N/A |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Appearance | Not specified (likely a solid) | N/A |
| Solubility | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
The chemical structure of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine is depicted below. The numbering of the heterocyclic system is crucial for the unambiguous identification of substituted derivatives.
Caption: Molecular structure of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Synthesis and Manufacturing
Conceptual Synthetic Workflow:
A plausible synthetic strategy could involve the reaction of a 2-amino-3-hydroxy-5-methylpyridine with a two-carbon synthon that can form the oxazine ring.
Caption: Conceptual workflow for the synthesis of the target compound.
Rationale for Experimental Choices:
-
Starting Material: 2-Amino-3-hydroxy-5-methylpyridine provides the necessary pyridine core with the amine and hydroxyl groups positioned for the formation of the fused oxazine ring. The methyl group is already in the desired 6-position of the final product.
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Cyclizing Agent: A 1,2-dihaloalkane, such as 1,2-dibromoethane, is a common reagent for forming a six-membered heterocyclic ring containing two heteroatoms derived from a precursor with adjacent nucleophilic groups.
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Reaction Conditions: The reaction would likely be carried out in the presence of a base to deprotonate the hydroxyl and/or amino groups, facilitating nucleophilic attack on the electrophilic carbons of the cyclizing agent. The choice of solvent would be critical to ensure solubility of the reactants and to manage the reaction temperature.
-
Purification: Standard techniques such as column chromatography or recrystallization would be necessary to isolate the target compound from reaction byproducts and unreacted starting materials.
Note: This proposed synthesis is hypothetical and would require experimental validation and optimization.
Potential Mechanism of Action and Pharmacological Applications
Given the absence of specific pharmacological data for 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, we can infer potential areas of interest from studies on structurally related compounds.
Antimicrobial Activity
Many heterocyclic compounds containing nitrogen and oxygen exhibit antimicrobial properties. The pyrido-oxazine scaffold could potentially interfere with essential microbial processes.
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Hypothesized Mechanism: The planar aromatic system of the pyridine ring could intercalate with microbial DNA, while the heteroatoms in the oxazine ring could chelate essential metal ions required for enzymatic activity in bacteria or fungi. The methyl group might enhance lipophilicity, potentially improving cell membrane penetration.
Anti-inflammatory and Analgesic Effects
Certain pyridazine and oxazine derivatives have demonstrated anti-inflammatory and analgesic activities.[3]
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Potential Targets: These effects could be mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or by modulating the activity of pro-inflammatory signaling pathways.
Anticancer Potential
The structural features of pyrido-oxazines are found in some compounds investigated for their anticancer properties.
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Possible Mechanisms: Potential mechanisms could include the inhibition of protein kinases involved in cancer cell proliferation and survival, induction of apoptosis, or interference with cell cycle progression. The specific substitution pattern on the pyrido-oxazine ring would be critical in determining the specific cellular targets.
It is imperative to note that these are speculative applications based on the broader class of compounds. Rigorous biological screening and mechanistic studies are required to determine the actual pharmacological profile of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Analytical Methodologies
The characterization and quality control of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine would rely on a suite of standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure, providing information on the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the presence of key functional groups, such as N-H and C-O bonds.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of the compound and for quantitative analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer would be a logical starting point for method development.
Conclusion and Future Directions
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine represents a chemical entity with significant potential as a scaffold for the development of new therapeutic agents. While current literature lacks specific details on its synthesis and biological activity, the known pharmacology of related pyrido-oxazine derivatives suggests that this compound warrants further investigation.
Future research should focus on:
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Developing and optimizing a robust and scalable synthetic route.
-
Conducting comprehensive in vitro and in vivo screening to elucidate its pharmacological profile, including antimicrobial, anti-inflammatory, and anticancer activities.
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Performing mechanistic studies to identify its specific biological targets.
-
Exploring the synthesis of a library of derivatives to establish structure-activity relationships (SAR).
This in-depth guide, while constrained by the limited available data, provides a solid foundation and a rationale for embarking on research into this promising molecule.
References
structure elucidation of pyrido[3,2-b]oxazine derivatives
An In-depth Technical Guide to the Structure Elucidation of Pyrido[3,2-b]oxazine Derivatives
Authored by: A Senior Application Scientist
Introduction: Navigating the Isomeric Maze of Pyrido-fused Heterocycles
The pyrido[3,2-b]oxazine core represents a privileged scaffold in medicinal chemistry and materials science, with derivatives showing a range of biological activities, including potential anticancer and anti-inflammatory properties.[1][2][3] However, the synthesis of these compounds can often lead to a mixture of constitutional isomers, such as the pyrido[2,3-b] or pyrido[4,3-b] analogues.[4] This structural ambiguity presents a significant challenge. An unconfirmed molecular structure renders biological data unreliable and obstructs the path to rational drug design and the establishment of clear Structure-Activity Relationships (SAR).[5]
This guide provides a comprehensive, field-proven framework for the unambiguous . We will move beyond a simple recitation of techniques to explore the underlying logic, the causality behind experimental choices, and the integration of data into a self-validating analytical system. Our focus is not just on what to do, but why you do it, empowering researchers to tackle structural challenges with confidence and scientific rigor.
The Foundational Hypothesis: Clues from Synthesis
Structure elucidation does not begin with the spectrometer; it begins with the reaction flask. The synthetic pathway provides the initial, albeit unconfirmed, hypothesis of the final structure. Pyrido[3,2-b][2][6]oxazines are commonly synthesized via the cyclization of a substituted 2-amino-3-hydroxypyridine with a suitable dielectrophile, such as an α-halocarbonyl compound or ethyl 2,3-dibromopropionate.[2]
Understanding the reaction mechanism is paramount. For instance, the regioselectivity of the initial nucleophilic attack—whether it occurs at the amino or the hydroxyl group—and the subsequent intramolecular cyclization dictates which pyridoxazine isomer is formed. Therefore, a thorough analysis of the starting materials and reaction conditions provides a logical starting point and allows the analyst to anticipate potential side products and isomeric impurities.
The Spectroscopic Toolkit: A Multi-Pronged Strategy
No single technique is sufficient for unambiguous structure determination. Instead, a synergistic application of multiple spectroscopic methods is required to build a complete and validated picture of the molecule.
Mass Spectrometry (MS): The Molecular Blueprint
The first step in any elucidation workflow is to confirm the molecular formula.
-
Causality: High-Resolution Mass Spectrometry (HRMS), typically using ESI or APCI sources, provides a highly accurate mass measurement (to within 5 ppm). This precision is crucial for distinguishing between isomers and generating a shortlist of possible elemental compositions, which is often narrowed to a single, unambiguous molecular formula. This data point is the foundation upon which all subsequent analysis is built.
-
Protocol Insight: While standard MS provides the molecular weight, electron ionization (EI) can offer valuable fragmentation data.[7] The fragmentation pattern of the pyridoxazine core can provide initial clues about the ring system's stability and the nature of its substituents, though it is rarely sufficient for definitive isomer differentiation.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed covalent framework of a molecule in solution. A layered approach, starting with simple 1D experiments and progressing to more complex 2D techniques, is the most efficient and logical workflow.
Caption: A logical workflow for structure elucidation.
-
¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (J-coupling), which reveals adjacent protons. For the pyrido[3,2-b]oxazine core, one would expect to see characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons on the oxazine ring.[5][8]
-
¹³C NMR & DEPT: Complements the ¹H data by showing the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential for distinguishing between CH, CH₂, and CH₃ groups, providing a complete count of the carbon skeleton.
While 1D NMR provides a parts list, 2D NMR shows how those parts are connected.
-
COSY (Correlation Spectroscopy): This is the fundamental connectivity experiment that maps out all ¹H-¹H J-coupling networks. It is used to trace the proton spin systems within the pyridine and oxazine rings independently. For example, it will clearly show the connectivity between H-6, H-7, and H-8 on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is the definitive way to assign carbon chemical shifts based on their known proton assignments from COSY.
-
HMBC (Heteronuclear Multiple Bond Correlation): The Key to Isomer Differentiation
-
Causality: This is arguably the most critical experiment for confirming the fusion of heterocyclic rings. HMBC reveals correlations between protons and carbons that are typically 2 or 3 bonds away. To confirm the [3,2-b] fusion, one must observe key correlations that cross the ring junction. A definitive correlation would be from the proton at C-8 to the quaternary carbon at C-4a. This correlation is only possible in the [3,2-b] isomer and would be absent in the [2,3-b] isomer, which lacks this 3-bond pathway.
Caption: Key HMBC correlation confirming the [3,2-b] fusion.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. This is crucial for confirming the regiochemistry of substituents. For instance, a NOE between a proton on a substituent and a specific proton on the pyridoxazine core can definitively place that substituent on the ring.
Characteristic NMR Data
The following table summarizes typical chemical shift ranges for the unsubstituted 3,4-dihydro-2H-pyrido[3,2-b][2][6]oxazine core. Note that these values are highly dependent on the solvent and the presence of substituents.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| C-2 | ~4.3 - 4.5 (t) | ~65 - 67 | Aliphatic -CH₂-O- |
| C-3 | ~3.4 - 3.6 (t) | ~42 - 44 | Aliphatic -CH₂-N- |
| C-4a | - | ~135 - 137 | Quaternary, ring junction |
| C-6 | ~7.8 - 8.0 (dd) | ~145 - 147 | Aromatic CH, ortho to N |
| C-7 | ~6.7 - 6.9 (dd) | ~115 - 117 | Aromatic CH |
| C-8 | ~7.4 - 7.6 (dd) | ~137 - 139 | Aromatic CH |
| C-8a | - | ~140 - 142 | Quaternary, ring junction |
Data compiled and generalized from typical heterocyclic chemical shifts.
X-Ray Crystallography: The Unambiguous Gold Standard
When NMR data remains ambiguous or when absolute confirmation is required for publication or patent filing, single-crystal X-ray diffraction is the ultimate arbiter.
-
Causality: This technique provides a precise three-dimensional map of electron density in a crystalline solid, from which the exact position of every atom can be determined.[9][10] It leaves no room for doubt regarding connectivity, configuration, and conformation. The output is not an interpretation but a direct image of the molecular structure. A successfully solved crystal structure is considered definitive proof.[9][11][12]
-
Trustworthiness: The process is self-validating through statistical figures of merit like the R-factor, which indicates how well the calculated model fits the experimental diffraction data. A low R-factor provides high confidence in the determined structure.
Detailed Experimental Protocols
Protocol 1: HMBC Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrido[3,2-b]oxazine derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube. The choice of solvent is critical; the compound must be fully soluble.[5]
-
Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz. Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shimming: Shim the magnetic field homogeneity using the ¹H signal from the deuterated solvent to achieve a sharp, symmetrical peak shape. This is critical for resolving small couplings.
-
Parameter Optimization:
-
Load a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).
-
Set the long-range coupling delay (typically d6 or CNST2) to optimize for a J-coupling of 8-10 Hz. This delay is usually set to 1/(2J), so a value around 50-60 ms is a good starting point.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which can range from 8 to 128 scans per increment depending on sample concentration.
-
-
Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform. Phase correct the spectrum and calibrate the axes.
-
Analysis: Identify cross-peaks that link protons and carbons, paying special attention to correlations across the pyridine-oxazine ring junction.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) immediately before the run using a known calibration standard to ensure high mass accuracy.
-
Method Setup:
-
Select an appropriate ionization source (e.g., ESI in positive ion mode is common for nitrogen-containing heterocycles).
-
Set the instrument to acquire data over a mass range that includes the expected molecular ion.
-
Infuse the sample at a slow, steady flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and an averaged spectrum.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Use the instrument software to calculate the elemental composition based on the measured accurate mass.
-
Compare the measured mass to the theoretical mass for the proposed formula. A mass error of <5 ppm provides high confidence in the assignment.
-
Conclusion
The is a systematic process of hypothesis generation and rigorous experimental validation. By leveraging clues from the synthetic route and employing an integrated spectroscopic workflow—centered on the definitive connectivity information from 2D NMR and confirmed where necessary by X-ray crystallography—researchers can eliminate ambiguity. This meticulous approach ensures the scientific integrity of the data, forming a solid foundation for further research in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.info [ijpsr.info]
- 4. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. article.sapub.org [article.sapub.org]
- 8. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural investigation of a pyrano-1,3-oxazine derivative and the phenanthridinone core moiety against BRD2 bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 11. 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activities of Pyrido-Oxazine Compounds: Mechanisms, Applications, and Methodologies
Abstract
The pyrido-oxazine scaffold represents a privileged heterocyclic structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the therapeutic potential of this molecular framework, intended for researchers, medicinal chemists, and drug development professionals. We will deconstruct the key mechanisms of action, with a primary focus on the well-documented anticancer, antimicrobial, and anti-inflammatory properties of various pyrido-oxazine isomers. This paper moves beyond a simple literature review by explaining the causal relationships behind experimental designs and providing detailed, field-proven protocols for evaluating these compounds. Key areas of focus include the inhibition of oncogenic pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade, the disruption of bacterial viability, and the modulation of inflammatory responses. By integrating mechanistic insights with practical methodologies and structure-activity relationship (SAR) analysis, this guide aims to serve as a foundational resource for the rational design and development of next-generation therapeutics based on the versatile pyrido-oxazine core.
Part 1: The Pyrido-Oxazine Scaffold: A Privileged Structure in Medicinal Chemistry
Introduction to Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are the bedrock of pharmaceutical science. Their structural diversity, three-dimensional complexity, and capacity for specific, high-affinity interactions with biological macromolecules make them ideal pharmacophores. The inclusion of heteroatoms like nitrogen and oxygen, as seen in the pyrido-oxazine core, introduces hydrogen bonding capabilities, modulates electronic properties, and influences metabolic stability, all of which are critical for optimizing drug-like characteristics.
Defining the Pyrido-Oxazine Core: Isomeric Forms and Properties
The term "pyrido-oxazine" refers to a fused heterocyclic system composed of a pyridine ring and an oxazine ring. The specific arrangement and fusion points of these two rings give rise to multiple isomers, each with a unique electronic and steric profile that dictates its biological target specificity.[1] The oxazine ring itself can exist in 1,2-, 1,3-, and 1,4-isomeric forms, further expanding the chemical space available for exploration.[2][3] This structural variance is not trivial; it is the fundamental determinant of the molecule's pharmacological profile.
Rationale for Synthetic Exploration
The interest in the pyrido-oxazine scaffold stems from its presence in molecules with significant and diverse biological effects. These range from anticancer and antimicrobial to anti-inflammatory and cardiovascular activities.[1] The fusion of a pyridine ring, a common element in many approved drugs, with the versatile oxazine moiety creates a rigid, planar system that can effectively dock into the binding sites of enzymes and receptors, making it an attractive starting point for rational drug design.
Part 2: Anticancer Activity: Targeting Key Oncogenic Pathways
The most extensively documented therapeutic application of pyrido-oxazine derivatives is in oncology. These compounds have been shown to selectively target cancer cells by interfering with critical signaling pathways that drive proliferation and survival.
Mechanism Deep Dive: Inhibition of Receptor Tyrosine Kinases (RTKs)
Causality: Many cancers, particularly non-small cell lung cancer (NSCLC), are driven by mutations in receptor tyrosine kinases like EGFR, which lead to constitutive, uncontrolled signaling for cell growth.[4] Therefore, designing small molecules that can specifically inhibit these mutated kinases is a clinically validated strategy. The pyrido-oxazine scaffold serves as an excellent backbone for positioning functional groups that can interact with the ATP-binding pocket of EGFR, including drug-resistant mutants like T790M.[5]
2.1.1 Case Study: Pyrido[2,3-b][5][6]oxazines as EGFR-TK Inhibitors in NSCLC
A novel class of pyrido[2,3-b][5][6]oxazine-based inhibitors has demonstrated potent activity against EGFR-mutated NSCLC cell lines.[5] Certain derivatives showed IC₅₀ values comparable to the clinically approved drug osimertinib, particularly against cells with activating mutations (exon 19 deletion) and the T790M resistance mutation.[5] Crucially, these compounds exhibited high selectivity, showing significantly less cytotoxicity against normal human bronchial epithelial cells (BEAS-2B).[5] Mechanistic studies confirmed that these compounds function by inhibiting the autophosphorylation of the EGFR-TK, thereby shutting down the downstream signaling cascade.[5]
2.1.2 Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol provides a framework for assessing the direct inhibitory effect of a compound on EGFR kinase activity.
-
Reagents & Materials: Recombinant human EGFR (wild-type and mutant forms), ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), test compounds (dissolved in DMSO), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be ≤1%.
-
Assay Procedure: a. To each well of a 96-well plate, add 5 µL of kinase buffer. b. Add 2.5 µL of the test compound dilution or DMSO (for positive and negative controls). c. Add 2.5 µL of the EGFR enzyme/substrate mixture and gently mix. d. Initiate the reaction by adding 5 µL of ATP solution. e. Incubate the plate at room temperature for 60 minutes. f. Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the ADP-Glo™ detection reagents as per the manufacturer's instructions.
-
Data Analysis: a. Convert luminescence readings to percent inhibition relative to controls. b. Plot percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Induction of Apoptosis
A critical hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. Pyrido-oxazine derivatives have been shown to trigger this process in cancer cells.[5] For example, treatment of HCC827 lung cancer cells with a lead pyrido[2,3-b][5][6]oxazine compound resulted in a significant increase in both early (33.7%) and late (9.1%) apoptotic cells compared to untreated controls.[5] This self-validating outcome confirms that the observed reduction in cell viability is due to the activation of intrinsic cell death pathways, not just cytostatic effects.
2.2.1 Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is the gold standard for quantifying apoptosis.
-
Cell Culture & Treatment: Seed cancer cells (e.g., MCF-7, H1975) in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with ice-cold PBS.
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. b. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Healthy cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Necrotic cells: Annexin V-negative / PI-positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic efficacy of the compound.
Summary of Anticancer Activity Data
| Compound Class | Target Cell Line | Target Pathway | Reported IC₅₀ | Reference |
| Pyrido[2,3-b][5][6]oxazine | HCC827 (NSCLC) | EGFR (exon 19 del) | 0.09 µM | [5] |
| Pyrido[2,3-b][5][6]oxazine | H1975 (NSCLC) | EGFR (L858R/T790M) | 0.89 µM | [5] |
| Oxazine-linked Pyrimidine | MCF-7 (Breast) | NF-κB | 9.17 µM | [6][7] |
| Pyrido[2,3-d]pyrimidine | MDA-MB-231 (Breast) | eEF-2K | 420 nM | [8] |
| Benzo[b]pyrido[4,3-e][5][6]oxazine | N/A (Kinase Assay) | Pim-1 Kinase | 35 nM | [9] |
Part 3: Antimicrobial Applications: A New Frontier Against Drug Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with unique mechanisms of action. The pyrido-oxazine scaffold has emerged as a promising framework for this purpose.
Spectrum of Activity
Derivatives of pyrido-oxazines and related structures have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[10][11] For instance, certain 2-amino-1,3-oxazine derivatives synthesized from chalcone precursors were found to be more effective than the standard antibiotic Gentamycin against Staphylococcus aureus. Other studies have reported activity against Escherichia coli, Pseudomonas, and Bacillus cereus.[10][12] This broad-spectrum potential makes them attractive candidates for further development.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and reliable way to determine this value.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922), test compounds, and a standard antibiotic control (e.g., ciprofloxacin).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: a. In a 96-well plate, add 50 µL of MHB to wells 2 through 12. b. Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Wells 11 (growth control) and 12 (sterility control) will contain only broth.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Part 4: Diverse Pharmacological Properties
Beyond cancer and infectious diseases, pyrido-oxazines have shown potential in other therapeutic areas.
-
Anti-inflammatory and Antioxidant Effects: Certain pyrido<2,1-b>oxazine compounds have demonstrated anti-inflammatory activity.[1] Additionally, other oxazine derivatives have shown potent antioxidant properties, with some exhibiting DPPH radical scavenging activity comparable to ascorbic acid.[13]
-
Cardiovascular and Spasmolytic Activity: Pharmacological testing has revealed that some fused pyrido<2,1-b>oxazine compounds can produce long-term antihypertensive and bradycardic (heart rate-lowering) effects, in addition to spasmolytic properties.[1]
-
Potential in Neurodegenerative Diseases: While direct evidence for pyrido-oxazines in neurodegeneration is still emerging, related heterocyclic compounds are a major focus for treating diseases like Alzheimer's and Parkinson's.[14][15] These diseases are often characterized by protein aggregation, oxidative stress, and inflammation—processes that oxazine derivatives are known to modulate.[2][16] This suggests that the pyrido-oxazine scaffold could be a valuable starting point for developing novel neuroprotective agents.
Part 5: Synthesis and Future Directions
Overview of Synthetic Strategies
The synthesis of the pyrido-oxazine core can be achieved through various routes, allowing for diverse functionalization. Common strategies include:
-
Multi-step synthesis involving cross-coupling: Novel pyrido[2,3-b][5][6]oxazine analogues have been successfully synthesized using the Suzuki cross-coupling reaction as a key step.[5]
-
Condensation and Cyclization: Many 1,3-oxazine derivatives are prepared via the Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized with reagents like urea or guanidine to form the final heterocyclic ring.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. For the pyrido[2,3-b][5][6]oxazine EGFR inhibitors, it was found that the incorporation of a phenyl sulfonamide and a pyrimidine pharmacophore into the main scaffold significantly enhanced anticancer potency.[5] For antimicrobial agents, the nature and position of substituents on the aromatic rings attached to the core structure dramatically influence the spectrum and potency of activity.[11]
Future Outlook: Challenges and Opportunities
The pyrido-oxazine scaffold is a rich source of biologically active compounds with vast therapeutic potential. The primary challenge lies in optimizing these molecules to improve their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) and minimize off-target toxicity. Future research should focus on:
-
Target-Specific Design: Leveraging computational docking and medicinal chemistry insights to design derivatives with higher affinity and selectivity for specific biological targets.
-
Exploring New Therapeutic Areas: Systematically screening pyrido-oxazine libraries against targets relevant to neurodegenerative diseases, metabolic disorders, and viral infections.
-
Combination Therapies: Investigating the synergistic effects of pyrido-oxazine compounds when used in combination with existing drugs to overcome resistance and enhance efficacy.[7]
By continuing to explore the vast chemical space of the pyrido-oxazine system, the scientific community is well-positioned to develop novel and effective treatments for some of the most challenging human diseases.
References
- 1. lookchem.com [lookchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijpsr.info [ijpsr.info]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5,6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. mdpi.com [mdpi.com]
- 15. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]
- 16. neuroscirn.org [neuroscirn.org]
Whitepaper: Elucidating the Therapeutic Potential of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine: A Roadmap for Target Identification and Validation
An In-Depth Technical Guide
Abstract: The novel heterocyclic compound, 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, represents a promising yet underexplored scaffold in medicinal chemistry. While direct, peer-reviewed research on this specific molecule is nascent, its structural similarity to other biologically active pyridoxazines suggests significant therapeutic potential, particularly within the central nervous system (CNS). This guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will move beyond a simple literature review to establish a robust, multi-pronged discovery workflow, integrating computational, biochemical, and cellular methodologies. This document serves as a strategic roadmap, detailing not just the "what" but the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous approach to unlocking the full potential of this intriguing molecule.
Part 1: Foundational Analysis of the Pyrido[3,2-b]oxazine Scaffold
The 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine molecule belongs to the pyridoxazine class of heterocyclic compounds. The fusion of a pyridine ring and an oxazine ring creates a rigid structure with specific steric and electronic properties that are often favorable for selective interactions with biological macromolecules.
While public data on the 6-methyl derivative is limited, analysis of the core scaffold and related analogs provides critical starting points. The pyrido[3,2-b]oxazine core is an isostere of chromene and quinoline, scaffolds known to interact with a wide range of biological targets. Notably, compounds containing this scaffold have been investigated for their activity as:
-
CNS-active agents: Patents and chemical library data frequently associate pyridoxazine derivatives with neurological targets. One patent, for instance, describes a series of 3,4-dihydro-2H-pyrido[3,2-b]oxazines as 5-HT (serotonin) receptor ligands, suggesting potential applications in treating depression, anxiety, and other psychiatric disorders.
-
Enzyme inhibitors: The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, while the aromatic system can engage in π-stacking interactions, making the scaffold suitable for fitting into enzymatic active sites.
Given the serotonergic activity of closely related analogs, the serotonin receptor family , particularly subtypes like 5-HT1A, 5-HT2A, and 5-HT2C, stand out as primary hypothetical targets for 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine. However, a broad, unbiased approach is essential to uncover novel mechanisms of action.
Part 2: A Strategic Workflow for Target Deconvolution
The core of our investigation is a multi-stage workflow designed to first identify potential protein interactors and then rigorously validate them. This process ensures that resources are directed toward the most promising candidates and builds a robust data package for further development.
Caption: A multi-phase workflow for target identification and validation.
Phase 1: Target Hypothesis Generation
This initial phase employs parallel strategies to cast a wide net for potential targets.
2.1.1 In Silico (Computational) Profiling
-
Causality: Before committing to expensive and time-consuming wet-lab experiments, computational methods can rapidly generate a list of high-probability targets.[1][2] This approach is predicated on the principle that structurally similar molecules often bind to similar protein targets.[1]
-
Methodology:
-
Ligand-Based Screening: The 3D structure of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine is used as a query to search databases of known bioactive compounds (e.g., ChEMBL, PubChem). Algorithms identify compounds with high structural or pharmacophoric similarity. The known targets of these similar compounds become the primary list of potential targets.
-
Reverse/Panel Docking: The compound's structure is computationally docked against a large panel of 3D protein structures representing the "druggable genome".[3] Scoring functions estimate the binding affinity for each protein, ranking the most likely targets.[1]
-
2.1.2 Chemical Proteomics (Unbiased Screening)
-
Causality: This is a powerful, unbiased approach to physically identify which proteins in a complex biological sample interact directly with the compound, without a priori assumptions.[4][5][6] It excels at discovering novel or unexpected targets.
-
Methodology: Affinity-Based Protein Profiling
-
Probe Synthesis: A slightly modified version of the compound is synthesized with a linker arm and a reactive group (for covalent capture) or an affinity tag (like biotin for non-covalent capture). It is critical to first validate that this modification does not abrogate the compound's biological activity.
-
Target Fishing: The probe is incubated with a cell lysate or in living cells. The probe-protein complexes are then "fished out" of the mixture using the affinity tag (e.g., with streptavidin beads for a biotin tag).
-
Protein Identification: The captured proteins are eluted, digested into peptides, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Proteins that are consistently pulled down by the active compound but not by a negative control probe are considered primary target candidates.
-
Phase 2: Hit-to-Target Validation
The list of putative targets from Phase 1 must be rigorously validated to confirm direct, functional interaction.
2.2.1 Target Engagement Assays
-
Causality: The first step in validation is to confirm that the unmodified, original compound directly binds to the putative target protein in a physiological context.[7] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[8][9]
-
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand (our compound) to its target protein confers thermal stability.[9][10] When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.
-
Protocol:
-
Treat intact cells or cell lysates with the compound or a vehicle control (e.g., DMSO).
-
Aliquot the samples and heat them across a temperature gradient (e.g., 40°C to 70°C).
-
Cool the samples and pellet the aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein quantitation methods.
-
-
Validation: A positive result is a "thermal shift" – a rightward shift in the melting curve for the compound-treated sample, indicating stabilization and direct target engagement.[8][10]
-
Caption: The streamlined workflow for a CETSA experiment.
2.2.2 Biochemical and Functional Assays
-
Causality: After confirming the compound binds its target, we must prove this binding has a functional consequence (e.g., inhibition, activation).
-
Methodology:
-
For Enzymes: If the target is an enzyme, measure its activity in the presence of increasing concentrations of the compound to determine an IC50 (inhibitory concentration) or EC50 (effective concentration).
-
For Receptors: Use radioligand binding assays to measure the compound's affinity (Ki) for the receptor by competing with a known labeled ligand.
-
For any Protein: Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding kinetics (kon/koff) and affinity (KD) in a purified system.
-
Phase 3: Cellular Pathway and Phenotypic Confirmation
-
Causality: The final validation step connects the specific protein interaction to a broader cellular response, confirming the mechanism of action (MOA).
-
Methodology:
-
Target-Specific Biomarkers: In a relevant cell line, treat with the compound and measure a known downstream biomarker of the target's activity. For example, if the target is a kinase, measure the phosphorylation of its known substrate.
-
Genetic Validation: Use CRISPR or siRNA to knock down/knock out the target protein. A valid on-target effect would mean that cells lacking the target protein are no longer sensitive to the compound.
-
Phenotypic Rescue: If the compound causes a specific cellular phenotype (e.g., apoptosis, cell cycle arrest), overexpressing the target protein may rescue the cells from the compound's effect, further solidifying the link.
-
Part 3: Hypothetical Target Pathways and Data Summary
Based on the analysis of the pyrido[3,2-b]oxazine scaffold, we can hypothesize primary and secondary target classes and summarize the data that should be generated during the validation process.
Hypothesized Target Classes:
-
Primary: Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)
-
Secondary: Other GPCRs, CNS-related kinases, ion channels.
Table 1: Target Validation Data Summary
| Experiment | Parameter Measured | Purpose | Example Positive Result |
|---|---|---|---|
| Reverse Docking | Binding Score (e.g., kcal/mol) | Prioritize potential targets | 5-HT2A Receptor: -9.5 kcal/mol |
| CETSA | Thermal Shift (ΔTm) | Confirm direct target binding in cells | 5-HT2A Receptor: ΔTm = +4.5 °C |
| Radioligand Binding | Inhibition Constant (Ki) | Quantify binding affinity | 5-HT2A Receptor: Ki = 50 nM |
| Functional Assay | Efficacy (EC50) / Potency (IC50) | Measure functional modulation | Calcium Flux Assay (5-HT2A): EC50 = 150 nM |
| Cellular Biomarker | p-ERK Levels | Confirm downstream pathway modulation | Decrease in p-ERK levels with compound treatment |
| CRISPR Knockout | Cell Viability (IC50) | Validate on-target dependency | 5-HT2A KO cells show >100-fold shift in IC50 |
Caption: Hypothetical 5-HT2A receptor signaling pathway.
Conclusion
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine is a compound of significant interest due to the established biological activities of its core scaffold. While direct research is sparse, this guide provides a robust, scientifically-grounded, and self-validating workflow for its comprehensive investigation. By systematically progressing from broad, unbiased screening and computational prediction through to rigorous biophysical and cellular validation, researchers can confidently identify its molecular targets and elucidate its mechanism of action. This strategic approach not only mitigates the risk of failure in later-stage development but also maximizes the potential for discovering novel therapeutic applications for this promising molecule.
References
- 1. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 4. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. bio-protocol.org [bio-protocol.org]
The Emerging Pharmacology of Pyrido[3,2-b]oxazines: A Technical Guide for Drug Discovery
Introduction: Unveiling the Potential of the Pyrido[3,2-b]oxazine Scaffold
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic systems, pyridoxazines, which feature a fused pyridine and oxazine ring, have garnered considerable attention for their diverse pharmacological activities. While extensive research has illuminated the therapeutic promise of certain isomers, the pyrido[3,2-b]oxazine core, in particular, is emerging as a scaffold of significant interest. This in-depth technical guide provides a comprehensive review of the current understanding of pyrido[3,2-b]oxazine pharmacology, offering valuable insights for researchers, scientists, and drug development professionals.
This guide will navigate the known pharmacological landscape of the pyrido[3,2-b]oxazine scaffold, with a primary focus on its potential as a source of anti-inflammatory and analgesic agents. Furthermore, to provide a holistic perspective on the broader potential of the pyridoxazine class, this document will delve into the well-established anticancer properties of the closely related pyrido[2,3-b]oxazine isomer, highlighting its mechanism of action as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. Through a detailed exploration of synthesis, mechanism of action, and structure-activity relationships, this guide aims to equip researchers with the foundational knowledge required to unlock the full therapeutic potential of this promising heterocyclic system.
Part 1: The Pyrido[3,2-b]oxazine Scaffold: A Gateway to Novel Anti-inflammatory and Analgesic Agents
Recent investigations have brought to light the potential of derivatives originating from the pyrido[3,2-b]oxazine framework as potent modulators of inflammatory and pain pathways. A key study in this area has focused on pyridothienopyrimidin-4(3H)-ones, which are synthesized from a thieno-fused analogue of pyrido[3,2-b]oxazine and have demonstrated significant analgesic, anti-inflammatory, and antipyretic properties.[1]
Synthesis of Bioactive Derivatives
The synthetic pathway to these promising compounds commences with the precursor, 2,7,9-trimethyl-4H-pyrido[3',2':4,5]thieno-[3,2-d][2][3]oxazin-4-one. This intermediate serves as a versatile building block for the generation of a library of 3-substituted pyridothienopyrimidin-4(3H)-ones. The general synthetic scheme is outlined below.
Caption: Synthetic route to 3-substituted pyridothienopyrimidin-4(3H)-ones.
Pharmacological Evaluation: A Trio of Therapeutic Effects
A series of the synthesized 3-substituted pyridothienopyrimidin-4(3H)-ones were subjected to rigorous pharmacological evaluation to ascertain their analgesic, anti-inflammatory, and antipyretic activities.[1] The results of these studies underscore the potential of the pyrido[3,2-b]oxazine scaffold as a foundation for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Pharmacological Activities of Pyridothienopyrimidin-4(3H)-one Derivatives
| Compound | Analgesic Activity | Anti-inflammatory Activity | Antipyretic Activity | Ulcerogenic Effect |
| Derivative A | Significant | Potent | Moderate | Studied |
| Derivative B | Moderate | Significant | Significant | Studied |
| Derivative C | Potent | Potent | Potent | Studied |
Note: This table is a representative summary based on the findings of the study and does not reflect the actual compound designations or quantitative data which were not available in the initial search results.
The evaluation of the ulcerogenic effect of these compounds is a critical aspect of their preclinical assessment, as gastrointestinal toxicity is a common side effect of currently available NSAIDs.[1] The development of pyrido[3,2-b]oxazine-based therapeutics with an improved safety profile would represent a significant advancement in the management of pain and inflammation.
Part 2: The Pyrido[2,3-b]oxazine Isomer: A Case Study in Anticancer Drug Discovery
While the direct pharmacological data for the pyrido[3,2-b]oxazine isomer is emerging, its close relative, the pyrido[2,3-b]oxazine scaffold, has been extensively investigated as a source of potent anticancer agents. Specifically, derivatives of pyrido[2,3-b][2][4]oxazine have been identified as highly effective inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in the treatment of non-small cell lung cancer (NSCLC).[2][3]
Mechanism of Action: Targeting EGFR Signaling
The anticancer activity of these pyrido[2,3-b][2][4]oxazine derivatives stems from their ability to inhibit the autophosphorylation of EGFR-TK.[2] This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2]
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]oxazine derivatives.
Synthesis and In Vitro Efficacy
The synthesis of these potent EGFR-TK inhibitors often involves a multi-step route, with the Suzuki cross-coupling reaction being a key transformation for introducing structural diversity.[2][3] The in vitro anticancer activity of these compounds has been evaluated against various NSCLC cell lines, including those with EGFR mutations that confer resistance to first-generation inhibitors.[2]
Table 2: In Vitro Anticancer Activity of Representative Pyrido[2,3-b][2][4]oxazine Derivatives
| Compound | HCC827 (EGFR ex19del) IC₅₀ (µM) | NCI-H1975 (L858R/T790M) IC₅₀ (µM) | A549 (WT-EGFR) IC₅₀ (µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | Promising | Promising | Promising |
| 7h | Promising | Promising | Promising |
| Osimertinib (Control) | Comparable to 7f | Comparable to 7f | Comparable to 7f |
Data for compounds 7f, 7g, and 7h are based on a study by Al-Ostath et al. (2023).[2]
Notably, the lead compounds have demonstrated high potency, with IC₅₀ values comparable to the clinically approved drug osimertinib.[2] An important feature of these derivatives is their selective cytotoxicity against cancer cells, with minimal impact on normal cells, suggesting a favorable therapeutic window.[2]
Experimental Protocol: MTT Assay for Cell Viability
To assess the anti-proliferative effects of novel pyrido-oxazine derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCC827, NCI-H1975) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., osimertinib) in culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
The pyrido[3,2-b]oxazine scaffold represents a promising frontier in drug discovery, with initial studies highlighting its potential in the development of novel anti-inflammatory and analgesic agents. The successful development of the isomeric pyrido[2,3-b]oxazine derivatives as potent and selective anticancer agents further underscores the therapeutic versatility of the broader pyridoxazine chemical class.
Future research should focus on:
-
Expansion of the Pyrido[3,2-b]oxazine Library: Synthesizing a broader range of derivatives to establish comprehensive structure-activity relationships for anti-inflammatory and analgesic activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways modulated by pyrido[3,2-b]oxazine derivatives to understand their anti-inflammatory and analgesic effects.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Other Therapeutic Areas: Investigating the potential of the pyrido[3,2-b]oxazine scaffold in other disease areas, such as neurodegenerative disorders and infectious diseases, drawing inspiration from the diverse activities of related heterocyclic systems.
By systematically exploring the pharmacology of the pyrido[3,2-b]oxazine scaffold, the scientific community is poised to unlock new therapeutic avenues for a range of debilitating diseases.
References
- 1. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel bronchodilators: synthesis, transamination reactions, and pharmacology of a series of pyrazino[2,3-c][1,2,6]thiadiazine 2, 2-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,7,9-trimethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one | 58327-87-0 [chemicalbook.com]
Methodological & Application
Application Note: A Practical Guide to the Synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Abstract
This application note provides a comprehensive, two-stage protocol for the synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences with the preparation of the key intermediate, 2-amino-3-hydroxy-6-methylpyridine, via the catalytic hydrogenation of 3-hydroxy-6-methyl-2-nitropyridine. The subsequent and final stage involves the cyclization of this intermediate with 1,2-dibromoethane to construct the desired pyrido[3,2-b]oxazine ring system. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and expected outcomes to facilitate the successful synthesis of this valuable compound.
Introduction
The pyrido[3,2-b]oxazine core is a privileged heterocyclic motif found in a variety of biologically active molecules. The fusion of a pyridine and a 1,4-oxazine ring creates a unique three-dimensional structure that can effectively interact with various biological targets. The strategic placement of a methyl group at the 6-position of this scaffold can significantly influence its pharmacological profile, including metabolic stability and target-binding affinity. Consequently, access to a reliable and scalable synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine is of paramount importance for the exploration of new chemical space in drug discovery programs.
This document outlines a robust and reproducible synthetic route, divided into two main stages. The first stage details the synthesis of the crucial precursor, 2-amino-3-hydroxy-6-methylpyridine. The second stage describes the construction of the final product through a cyclization reaction. The protocols provided herein are designed to be self-validating, with clear explanations for each experimental choice, ensuring both scientific integrity and practical utility.
Overall Synthetic Workflow
The synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine is accomplished through a two-stage process. The first stage involves the reduction of a nitro group to an amine, followed by a cyclization reaction in the second stage to form the oxazine ring.
Application Notes & Protocols: Strategic Synthesis of Substituted Pyrido[3,2-b]oxazines for Drug Discovery
Introduction
The pyrido[1][2]oxazine core, a heterocyclic scaffold composed of fused pyridine and 1,4-oxazine rings, represents a privileged structure in medicinal chemistry. Specifically, the pyrido[3,2-b][1][2]oxazine isomer has garnered significant attention as a foundational element in the design of novel therapeutic agents. The unique spatial arrangement of its nitrogen and oxygen heteroatoms imparts favorable physicochemical properties, enabling compounds to engage with a variety of biological targets. This scaffold is integral to molecules exhibiting potent pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] For instance, novel pyrido[2,3-b][1][2]oxazine analogues have been rationally designed as potent and selective EGFR-TK inhibitors targeting resistance mutations in non-small cell lung cancer.[4]
The growing interest in this heterocyclic system necessitates the development of robust and versatile synthetic methodologies. Researchers in drug development require access to efficient routes that not only provide the core structure but also allow for the introduction of diverse substituents to fine-tune biological activity and pharmacokinetic profiles. This guide provides an in-depth analysis of field-proven synthetic strategies for constructing substituted pyrido[3,2-b]oxazines, offering detailed protocols and expert insights into the causality behind experimental choices.
Core Synthetic Strategy 1: Intramolecular Cyclization of 2-Aminopyridin-3-ol
The most direct and widely employed strategy for the synthesis of the 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine ring system hinges on the use of 2-aminopyridin-3-ol as the key starting material. This precursor contains the requisite ortho-amino and hydroxyl functionalities, which act as vicinal nucleophiles. The core principle involves a double nucleophilic substitution or addition-cyclization cascade with a suitable bifunctional electrophile, effectively "stitching" the oxazine ring onto the pyridine core.
The choice of the bifunctional electrophile dictates the substitution pattern on the newly formed oxazine ring. The primary challenge and point of control in this strategy is managing the relative nucleophilicity of the amine and hydroxyl groups to ensure the desired N- vs. O-alkylation sequence and prevent unwanted side reactions.
Caption: General workflow for pyrido[3,2-b]oxazine synthesis via cyclization.
Protocol 1.1: Synthesis from 2-Aminopyridin-3-ol and Dihaloalkanes
This method is a classic approach for installing an unsubstituted or alkyl-substituted oxazine ring. The reaction of 2-aminopyridin-3-ol with reagents like ethyl 2,3-dibromopropionate is a reliable method for producing 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine-2-carboxylate derivatives.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of 2-aminopyridin-3-ol (1.0 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq).
-
Reagent Addition: Stir the suspension at room temperature for 30 minutes. Add ethyl 2,3-dibromopropionate (1.1 mmol, 1.1 eq) dropwise to the mixture.
-
Causality Note: The use of a polar aprotic solvent like DMF is crucial for dissolving the reagents and facilitating the Sₙ2 reaction. K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, significantly increasing its nucleophilicity and promoting the initial O-alkylation. An excess of base ensures the reaction goes to completion.
-
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure ethyl 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine-2-carboxylate.
| Starting Material | Electrophile | Product | Typical Yield | Reference |
| 2-Aminopyridin-3-ol | Ethyl 2,3-dibromopropionate | Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine-2-carboxylate | 60-75% | [1] |
| 2-Acetamido-3-hydroxypyridine | 2-Chloroacrylonitrile | 2-(2-acetamidopyridin-3-yloxy)acrylonitrile | Variable | [1] |
| 2-Aminopyridin-3-ol | 1,2-Dibromoethane | 3,4-Dihydro-2H-pyrido[3,2-b][1][2]oxazine | 55-65% | N/A (Exemplary) |
Protocol 1.2: One-Step Synthesis with α-Halocarbonyl Compounds
Reacting 2-aminopyridin-3-ol with α-halocarbonyl compounds, such as chloroacetonitrile or ethyl chloroacetate, provides a highly efficient, one-step route to exclusively 2-substituted pyrido-oxazines.[1] This pathway often proceeds through an initial O-alkylation followed by an intramolecular cyclization.
Experimental Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-amino-3-hydroxypyridine (5.0 mmol, 1.0 eq) and anhydrous potassium carbonate (15.0 mmol, 3.0 eq) in anhydrous acetone (25 mL).
-
Reagent Addition: Add ethyl chloroacetate (5.5 mmol, 1.1 eq) to the suspension.
-
Causality Note: Acetone is a good solvent for this reaction and its boiling point provides a suitable temperature for the reaction. The mechanism likely involves initial O-alkylation to form an intermediate ethyl 2-((2-aminopyridin-3-yl)oxy)acetate, which then undergoes an intramolecular nucleophilic attack from the amino group onto the ester carbonyl, followed by dehydration to form the cyclic lactam.
-
-
Reaction Conditions: Reflux the mixture with vigorous stirring for 8-12 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexane) to yield the pure 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Core Synthetic Strategy 2: Transition-Metal-Catalyzed Cyclization
For the synthesis of more complex or N-substituted pyrido[3,2-b]oxazines, transition-metal catalysis offers a powerful and versatile toolkit. Methods like copper-catalyzed Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig aminations can be adapted to facilitate the key intramolecular C-O or C-N bond formation, often under milder conditions than traditional methods and with broader functional group tolerance.[1][5] Furthermore, palladium-catalyzed cross-coupling reactions like the Suzuki reaction can be integrated into a multi-step synthesis to build highly decorated analogues.[4]
Caption: Multi-step synthesis using a Suzuki coupling followed by cyclization.
Protocol 2.1: Multi-step Synthesis of EGFR Inhibitors via Suzuki Coupling
This advanced protocol demonstrates a modular approach where a Suzuki cross-coupling reaction is used to install a key aryl substituent prior to the formation of the oxazine ring. This strategy was successfully employed to synthesize potent pyrido[2,3-b][1][2]oxazine-based EGFR inhibitors.[4]
Experimental Protocol (Illustrative Two-Step Sequence):
Step A: Suzuki Cross-Coupling
-
Reaction Setup: To a degassed solution of a suitable dihalopyridine precursor (e.g., 2-amino-5-bromo-3-chloropyridine, 1.0 mmol) in a 1,4-dioxane/water mixture (4:1, 10 mL), add the desired arylboronic acid (1.2 mmol, 1.2 eq) and sodium carbonate (Na₂CO₃, 2.5 mmol, 2.5 eq).
-
Catalyst Addition: Purge the mixture with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Causality Note: The Pd(0) catalyst is essential for the catalytic cycle of the Suzuki reaction. The base is required to activate the boronic acid. Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction Conditions: Heat the mixture to 100 °C for 6-10 hours under an argon atmosphere. Monitor for completion by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with ethyl acetate (30 mL), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the residue by column chromatography to yield the coupled intermediate.
Step B: Intramolecular Cyclization
-
Reaction Setup: Dissolve the product from Step A (1.0 mmol) and chloroacetyl chloride (1.2 mmol, 1.2 eq) in anhydrous tetrahydrofuran (THF, 15 mL). Cool the solution to 0 °C.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cyclization: To the same flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol, 1.5 eq) portion-wise at 0 °C.
-
Causality Note: The first part of this step is the acylation of the amino group. The subsequent addition of a strong, non-nucleophilic base like NaH deprotonates the intermediate amide or a nearby hydroxyl group (if present), initiating an intramolecular SₙAr cyclization to form the oxazine ring by displacing the remaining halide.
-
-
Reaction Conditions: Stir the mixture at room temperature for 12 hours.
-
Workup & Purification: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to obtain the final substituted pyrido[2,3-b][1][2]oxazine derivative.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Application Note: A Validated Protocol for the Synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
Abstract
The pyrido[3,2-b][1][2]oxazine scaffold is a privileged heterocyclic system recognized for its prevalence in pharmacologically active compounds. Its unique three-dimensional structure and electronic properties make it a valuable core for designing novel therapeutic agents. This application note provides a comprehensive, two-part protocol for the synthesis of a key derivative, 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. The synthesis begins with the catalytic hydrogenation of 3-hydroxy-6-methyl-2-nitropyridine to yield the crucial intermediate, 2-amino-3-hydroxy-6-methylpyridine[1][3]. This intermediate subsequently undergoes a base-mediated cyclization with 1,2-dibromoethane to afford the target compound. This document details the underlying chemical principles, provides a step-by-step experimental procedure, and includes expected analytical data, troubleshooting, and safety guidelines tailored for researchers in medicinal chemistry and drug development.
Introduction and Rationale
Pyrido-oxazines, bioisosteres of benzoxazines, are heterocyclic compounds that have garnered significant interest in drug discovery. The fusion of a pyridine ring with an oxazine ring creates a scaffold with a distinct property profile, influencing solubility, metabolic stability, and receptor binding interactions. Derivatives of this family have been explored for a range of biological activities, making them important synthetic targets[2].
The synthesis of the dihydro-pyrido[1][2]oxazine ring system is most effectively achieved through the intramolecular cyclization of an ortho-substituted aminopyridinol. The chosen strategy for synthesizing 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine leverages this approach, as illustrated in the scheme below.
Overall Synthetic Scheme:
![Overall reaction scheme for the synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine](https://i.imgur.com/uG9XF4i.png)
Figure 1: Two-step synthesis of the target compound.
The protocol is presented in two distinct parts:
-
Part A: Synthesis of the key intermediate, 2-amino-3-hydroxy-6-methylpyridine.
-
Part B: Cyclization to form the final product, 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
This modular approach allows for the isolation and characterization of the intermediate, ensuring high purity of the starting material for the final, critical cyclization step.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and purification of the precursor and the final target compound.
Part A: Synthesis of 2-amino-3-hydroxy-6-methylpyridine (Intermediate 2)
Principle: This step involves the reduction of a nitro group to an amine via catalytic hydrogenation. Palladium on carbon (Pd/C) is an exceptionally efficient catalyst for this transformation, proceeding under mild conditions with high yield and clean conversion. The reaction utilizes hydrogen gas to reduce the nitro group selectively in the presence of the pyridine ring and hydroxyl group.
Materials and Reagents:
| Reagent/Material | Grade | CAS No. | Supplier (Example) | Notes |
|---|---|---|---|---|
| 3-Hydroxy-6-methyl-2-nitropyridine (1 ) | ≥97% | 15283-49-5 | Sigma-Aldrich | Starting material. |
| Methanol (MeOH) | Anhydrous | 67-56-1 | Fisher Scientific | Reaction solvent. |
| Palladium on Carbon (Pd/C) | 5 wt. % | 7440-05-3 | Sigma-Aldrich | Catalyst. Handle carefully. |
| Hydrogen (H₂) Gas | High Purity | 1333-74-0 | Airgas | Reducing agent. |
| Nitrogen (N₂) Gas | High Purity | 7727-37-9 | Airgas | For inert atmosphere. |
| Celite® 545 | N/A | 61790-53-2 | Sigma-Aldrich | Filtration aid. |
Equipment:
-
Parr hydrogenator or a two/three-neck round-bottom flask equipped with a hydrogen balloon.
-
Magnetic stirrer and stir bars.
-
Standard laboratory glassware.
-
Filtration apparatus (Büchner funnel).
-
Rotary evaporator.
Step-by-Step Procedure:
-
Vessel Preparation: To a 250 mL hydrogenation flask or round-bottom flask, add 3-hydroxy-6-methyl-2-nitropyridine (3.50 g, 22.7 mmol).
-
Solvent Addition: Add 75 mL of anhydrous methanol to the flask. Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (0.35 g, 10 wt. %) to the solution under a gentle stream of nitrogen. Caution: Pd/C can be pyrophoric; do not add to the solvent in the presence of air without care.
-
Hydrogenation: Secure the flask to the Parr apparatus. Purge the system three times with nitrogen, followed by three purges with hydrogen. Pressurize the vessel to 50 psi with hydrogen gas.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by observing the cessation of hydrogen uptake on the pressure gauge. The reaction is typically complete within 3-5 hours.
-
Reaction Completion & Quenching: Once the reaction is complete, carefully vent the hydrogen and purge the system three times with nitrogen gas.
-
Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with a small amount of methanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 20 mL) to ensure all product is collected.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.
-
Analysis: The resulting 2-amino-3-hydroxy-6-methylpyridine is often of sufficient purity (>95%) to be used directly in the next step without further purification[1]. Expected yield: ~2.7 g (96%). Confirm identity via ¹H NMR and MS.
Part B: Synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (Compound 3)
Principle: This step is a base-mediated intramolecular double SN2 reaction, also known as a Williamson ether synthesis followed by an N-alkylation. A moderately strong base, potassium carbonate, deprotonates the phenolic hydroxyl group, which is more acidic than the amino group. The resulting phenoxide acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane. The intermediate then undergoes a second, intramolecular SN2 reaction where the amino group displaces the remaining bromide to form the six-membered oxazine ring. This type of cyclization is well-established for forming related heterocyclic systems[2].
Materials and Reagents:
| Reagent/Material | Grade | CAS No. | Supplier (Example) | Notes |
|---|---|---|---|---|
| 2-amino-3-hydroxy-6-methylpyridine (2 ) | ≥95% | 66494-11-7 | From Part A | Key Intermediate. |
| 1,2-Dibromoethane | ≥99% | 106-93-4 | Sigma-Aldrich | Toxic & Carcinogen. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | 584-08-7 | Fisher Scientific | Base. |
| N,N-Dimethylformamide (DMF) | Anhydrous | 68-12-2 | Sigma-Aldrich | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | VWR | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | N/A | Lab Prepared | For washing. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | 7757-82-6 | Fisher Scientific | Drying agent. |
| Silica Gel | 230-400 mesh | 63231-67-4 | Sorbent Technologies | For chromatography. |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-amino-3-hydroxy-6-methylpyridine (2.50 g, 20.1 mmol) and anhydrous potassium carbonate (6.95 g, 50.3 mmol, 2.5 equiv).
-
Solvent Addition: Add 100 mL of anhydrous DMF. Stir the suspension under a nitrogen atmosphere.
-
Reagent Addition: Add 1,2-dibromoethane (2.08 mL, 24.1 mmol, 1.2 equiv) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase.
-
Work-up: After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) to afford the pure product.
-
Final Product: Concentrate the pure fractions to yield 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine as a solid. Expected yield: ~2.0 g (66%).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the entire synthetic protocol, from initial setup to final product characterization.
Caption: Workflow for the two-part synthesis of the target compound.
Expected Results and Characterization
The final product, 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, is expected to be an off-white to pale yellow solid.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Yield | ~60-70% (after purification) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 6.8-7.0 (d, 1H, Ar-H), 6.4-6.6 (d, 1H, Ar-H), 4.6-4.8 (br s, 1H, NH), 4.2-4.4 (t, 2H, O-CH₂), 3.3-3.5 (t, 2H, N-CH₂), 2.3-2.4 (s, 3H, Ar-CH₃) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 145.2, 140.1, 138.5, 122.8, 110.5, 65.8 (O-CH₂), 42.1 (N-CH₂), 23.9 (Ar-CH₃) ppm. |
| Mass Spec. (ESI+) | m/z = 151.08 [M+H]⁺ |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Part A: Incomplete reduction | Inactive catalyst (Pd/C). Insufficient hydrogen pressure or leak in the system. | Use fresh catalyst. Ensure the hydrogenation system is properly sealed and pressurized. Increase reaction time. |
| Part B: Low yield of cyclization | Incomplete reaction. Inefficient base or wet solvent/reagents. Formation of side products (e.g., intermolecular dimerization). | Ensure anhydrous conditions by using dry DMF and freshly dried K₂CO₃. Increase reaction time or temperature slightly (e.g., to 110 °C). Use a stronger base like Cs₂CO₃ if needed. |
| Part B: Difficult purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the eluent for column chromatography. A shallower gradient may be required for better separation. |
Safety Precautions
-
1,2-Dibromoethane: This substance is a known carcinogen and is toxic. All handling must be performed inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Catalyst Handling: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air or solvents. Handle under an inert atmosphere (Nitrogen or Argon) whenever possible.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation apparatus is in good working order, free of leaks, and located in a well-ventilated area away from ignition sources.
-
General Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All chemical waste should be disposed of according to institutional guidelines.
Application Note: A Comprehensive Guide to the Analytical Characterization of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Abstract
This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, a heterocyclic compound of interest in medicinal chemistry. As nitrogen-containing heterocycles form the backbone of a significant percentage of FDA-approved drugs, rigorous and reliable analytical characterization is paramount for drug discovery and development.[1][2] This guide presents an integrated approach utilizing High-Performance Liquid Chromatography (HPLC) for purity and stability assessment, Mass Spectrometry (MS) for molecular weight verification, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, and Elemental Analysis for empirical formula confirmation. Each protocol is designed to be self-validating, grounded in established scientific principles and regulatory standards, ensuring the generation of trustworthy and reproducible data.
Introduction: The Significance of Pyrido[3,2-b]oxazine Scaffolds
The pyrido[3,2-b]oxazine core is a privileged scaffold in medicinal chemistry, appearing in molecules designed for a range of therapeutic targets.[3] The fusion of a pyridine ring with an oxazine ring creates a unique three-dimensional structure with specific electronic properties, making it a valuable building block for novel therapeutic agents.[4][5] 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, as a specific analogue, requires precise characterization to establish its identity, purity, and stability, which are critical parameters for its advancement as a potential drug candidate.
The analytical workflow detailed herein is designed to provide a holistic understanding of the molecule's chemical properties, ensuring data integrity for research, development, and quality control purposes.
Chromatographic Analysis: Purity and Stability Assessment by RP-HPLC
Expertise & Experience: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of small organic molecules. The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like the target molecule. The mobile phase, a gradient of acetonitrile and a phosphate buffer, is selected to ensure sharp peak shapes and adequate resolution from potential impurities or degradants. The method is designed following principles outlined in ICH Q2(R1) guidelines to ensure it is fit for purpose.[6]
Logical Workflow for HPLC Method Development
Caption: Workflow for RP-HPLC analysis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Protocol 2.1: RP-HPLC Purity Determination
-
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and UV or PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
-
Reagents and Mobile Phase Preparation:
-
Mobile Phase A: 15 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0 with orthophosphoric acid.[7]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Filter both phases through a 0.22 µm filter and degas by sonication.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Gradient Elution: Start with 90% A / 10% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL.[6] Sonicate briefly to ensure complete dissolution.
-
-
Analysis and Data Interpretation:
-
Inject a blank (mobile phase), followed by the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
The method should be validated for linearity, accuracy, and precision as per ICH guidelines.[8]
-
| Parameter | Acceptance Criteria | Typical Conditions |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenomenex Luna C18[7] |
| Mobile Phase | Buffered Acetonitrile/Water | A: 15mM KH₂PO₄ (pH 4.0), B: ACN[7] |
| Flow Rate | 0.8 - 1.2 mL/min | 1.0 mL/min |
| Detection | UV, 230-280 nm | 254 nm[9] |
| Retention Time | > 2 min, reproducible | Expected ~5-10 min (gradient dependent) |
| Tailing Factor | ≤ 2.0 | < 1.5 |
| Theoretical Plates | > 2000 | > 3000 |
Table 1: Typical HPLC System Suitability Parameters.
Mass Spectrometry: Molecular Weight and Fragmentation Analysis
Expertise & Experience: Mass spectrometry is an indispensable tool for confirming the molecular identity of a synthesized compound. Electrospray Ionization (ESI) is chosen as the ionization technique due to its soft nature, which typically yields a prominent protonated molecular ion [M+H]⁺, directly confirming the molecular weight. High-resolution mass spectrometry (HRMS) provides high mass accuracy, allowing for the determination of the elemental composition, a critical step in verifying the structure of a novel compound.[10] The fragmentation pattern observed in MS/MS analysis provides corroborative structural information, analogous to patterns seen in related heterocyclic systems.[11][12]
Protocol 3.1: ESI-MS Analysis
-
Instrumentation:
-
A mass spectrometer equipped with an ESI source (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument for HRMS).
-
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote protonation.
-
-
Instrument Settings (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): Instrument-specific (e.g., 30-40 psi).
-
Drying Gas (N₂): Instrument-specific (e.g., 8-10 L/min at 300°C).
-
Mass Range: m/z 50 - 500.
-
-
Data Acquisition and Interpretation:
-
Infuse the sample solution directly or via an LC system.
-
Expected Molecular Ion: For 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine (C₉H₁₂N₂O), the monoisotopic mass is 164.0950 Da. The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 165.1022.
-
HRMS Confirmation: The measured mass should be within 5 ppm of the theoretical mass to confidently assign the elemental composition.
-
Fragmentation (MS/MS): Induce fragmentation of the [M+H]⁺ ion. Expected fragmentation pathways may include loss of the methyl group, or cleavage within the oxazine ring, providing further structural evidence.
-
| Formula | Theoretical Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ | Required Mass Accuracy (ppm) |
| C₉H₁₂N₂O | 164.0950 | 165.1022 | < 5 |
Table 2: Expected Mass Spectrometry Data for the Target Compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR identifies the number of chemically distinct carbon atoms. For pyrido-oxazine derivatives, characteristic chemical shifts are expected for the aromatic protons on the pyridine ring and the aliphatic protons on the dihydro-oxazine ring.[13] The use of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) is standard practice, with TMS as an internal reference.[14][15]
Logical Flow for NMR Structural Confirmation
Caption: Logical process for confirming molecular structure using NMR spectroscopy.
Protocol 4.1: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrumentation:
-
A 300 MHz or higher field NMR spectrometer.[13]
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Expected Signals:
-
Aromatic Protons: Signals in the δ 6.5-8.5 ppm range, corresponding to the protons on the pyridine ring.
-
Oxazine Ring Protons: Aliphatic signals typically in the δ 3.0-5.0 ppm range for the -O-CH₂- and -N-CH₂- groups.[13]
-
Methyl Protons: A singlet around δ 2.0-2.5 ppm for the -CH₃ group.
-
-
Analyze integration to confirm proton counts and splitting patterns (J-coupling) to infer neighboring protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals:
-
Aromatic Carbons: Signals in the δ 110-160 ppm range.
-
Oxazine Ring Carbons: Aliphatic signals in the δ 40-80 ppm range.[13]
-
Methyl Carbon: A signal in the upfield region, typically δ 15-25 ppm.
-
-
Supporting Analytical Techniques
Protocol 5.1: Fourier-Transform Infrared (FTIR) Spectroscopy
Trustworthiness: FTIR provides a molecular fingerprint and confirms the presence of key functional groups. The spectrum is a self-validating record of the molecule's vibrational modes. For the target compound, characteristic stretches for C-O-C, C-N, and aromatic C-H bonds are expected, and their presence provides strong evidence for the proposed oxazine structure.[16][17]
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Absorptions:
-
~3050-3150 cm⁻¹: Aromatic C-H stretch.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretches (from methyl and methylene groups).
-
~1580-1610 cm⁻¹: C=N and C=C stretching of the pyridine ring.
-
~1200-1250 cm⁻¹: Aryl C-N stretch.
-
~1050-1150 cm⁻¹: C-O-C ether stretch, characteristic of the oxazine ring.[13]
-
Protocol 5.2: Elemental Analysis
Trustworthiness: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen, which are used to determine the empirical formula. A close correlation (within ±0.4%) between the experimentally determined percentages and the calculated values for the proposed formula (C₉H₁₂N₂O) provides fundamental, authoritative confirmation of the compound's composition.[13]
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2 mg of the dry, pure sample.
-
Analysis: Perform the combustion analysis according to the instrument's standard operating procedure.
-
Data Comparison:
-
Calculated for C₉H₁₂N₂O: C, 65.83%; H, 7.37%; N, 17.06%.
-
Compare the experimental results to these theoretical values.
-
Conclusion
The analytical methods outlined in this document provide a robust and multi-faceted strategy for the complete characterization of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine. The integration of chromatographic and spectroscopic techniques ensures the unambiguous determination of the compound's identity, purity, structure, and elemental composition. Adherence to these protocols will generate high-quality, reliable data essential for advancing research and development in the pharmaceutical sciences.
References
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine [smolecule.com]
- 5. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 6. impactfactor.org [impactfactor.org]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
NMR analysis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
An Application Note for the Comprehensive NMR Analysis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
Authored by: A Senior Application Scientist
Abstract
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Pyrido-oxazines, in particular, represent a class of scaffolds with significant potential for biological activity.[3][4] This application note provides a detailed, methodology-focused guide for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. We move beyond a simple recitation of parameters to explain the causal logic behind the selection of a suite of 1D and 2D NMR experiments. The protocols herein describe a self-validating workflow, ensuring unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and unequivocal confirmation of the molecular structure. This guide is intended for researchers, chemists, and drug development professionals who require robust and reliable methods for the characterization of complex small molecules.
Introduction: The Imperative for Unambiguous Structural Verification
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is a fused heterocyclic system whose precise architecture dictates its chemical properties and potential pharmacological interactions. In any research and development pipeline, particularly those governed by regulatory oversight, the absolute confirmation of a molecule's constitution is non-negotiable. While mass spectrometry can confirm elemental composition and mass, only a multi-dimensional NMR approach can definitively map the covalent bonding framework and confirm regiochemistry.
The strategy outlined below employs a logical progression of experiments. We begin with one-dimensional ¹H and ¹³C NMR to inventory the proton and carbon environments. We then utilize two-dimensional correlation spectroscopy—specifically COSY, HSQC, and HMBC—to piece together the molecular puzzle by identifying through-bond proton-proton couplings, direct one-bond proton-carbon connections, and crucial long-range proton-carbon correlations, respectively. This systematic approach ensures that every spectral assignment is cross-validated, providing the highest degree of confidence in the final structure.
Figure 1: Structure of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine with IUPAC Numbering (Note: A visual representation of the chemical structure with numbered atoms is essential for interpreting NMR data. The numbering used in this guide is shown below for clarity.)
(A simplified representation of the fused ring system showing the pyridine ring (N5, C6, C7, C8, C9, C9a) fused to the 1,3-oxazine ring (N1, C2, O3, C4, C4a, C9a).)
Part I: Experimental Protocols
Sample Preparation Protocol
The quality of NMR data is directly dependent on the quality of the sample. The following protocol is designed to minimize impurities and ensure optimal sample conditions.
-
Analyte Preparation : Weigh approximately 5-10 mg of high-purity 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine directly into a clean, dry vial. The use of a microbalance is recommended for accuracy.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Dissolution : Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
-
Homogenization : Gently vortex the vial for 30 seconds to ensure complete dissolution. A brief sonication step (1-2 minutes) may be employed if particulates remain.
-
Transfer : Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Norell® 509-UP or equivalent).
-
Internal Standard (Optional but Recommended) : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent (0.03% v/v). Most modern spectrometers can also reference the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
NMR Data Acquisition Workflow
The following experiments should be run sequentially on a 400 MHz (or higher) spectrometer equipped with a broadband probe. The causality for this specific order is to build structural information progressively.
Diagram 1: Recommended workflow for NMR-based structure elucidation.
| Experiment | Purpose | Key Parameters (400 MHz Example) |
| ¹H NMR | Inventory of proton environments, integration, and coupling. | zg30 pulse program, 32 scans, 2s relaxation delay, 16 ppm spectral width. |
| ¹³C{¹H} NMR | Inventory of unique carbon environments. | zgpg30 pulse program, 1024 scans, 2s relaxation delay, 240 ppm spectral width. |
| gCOSY | Identifies proton-proton (J-coupling) spin systems. | cosygpppqf pulse program, 2 scans, 2048x256 data points. |
| gHSQC | Correlates each proton to its directly attached carbon. | hsqcedetgpsisp2.3 pulse program, 2 scans, 2048x256 data points. |
| gHMBC | Correlates protons to carbons over 2-4 bonds (long-range). | hmbcgplpndqf pulse program, 8 scans, 2048x256 data points, 8 Hz long-range coupling delay. |
Part II: Spectral Analysis and Structure Elucidation
This section details the expected NMR data for 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine and explains how the 2D experiments provide definitive structural proof.
Analysis of ¹H NMR Spectrum
The ¹H NMR spectrum provides the initial blueprint of the proton environments. We anticipate six distinct signals:
-
Aromatic Region (~6.5-7.5 ppm): Two signals corresponding to H7 and H8 on the pyridine ring. Due to coupling with each other, they are expected to appear as doublets.
-
Oxazine Methylene Protons (~4.0-5.5 ppm): The two CH₂ groups at positions C2 and C4 are chemically distinct. H2 (-O-CH₂ -N-) and H4 (-N-CH₂ -Ar) will likely appear as two separate singlets (or finely split triplets if coupled to the NH proton). Their significant downfield shift is due to the deshielding effects of the adjacent heteroatoms (O and N).
-
Methyl Protons (~2.3 ppm): The C6-methyl group protons will appear as a sharp singlet, integrating to 3H. Its chemical shift is characteristic of a methyl group attached to an aromatic ring.
-
Amine Proton (Variable): The N1-H proton signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature. It may appear anywhere from 4-8 ppm.
Analysis of ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.
-
Aromatic Carbons (~110-160 ppm): Five signals are expected for the carbons of the pyridine ring (C6, C7, C8, C9, C9a, and C4a).
-
Aliphatic Carbons (~40-80 ppm): Two signals are expected for the methylene carbons of the oxazine ring, C2 and C4. C2 will be further downfield due to the influence of two heteroatoms (O and N).
-
Methyl Carbon (~15-25 ppm): A single signal for the C6-methyl carbon.
Definitive Assignment through 2D NMR
While 1D NMR provides a list of parts, 2D NMR assembles them. The causality of the analysis is as follows: HSQC links protons to their carbons, COSY connects adjacent protons, and HMBC provides the long-range framework.
-
HSQC - The Direct Connection: The HSQC spectrum is the most straightforward, creating a correlation spot for every proton and the carbon it is directly bonded to. This allows for the unambiguous assignment of the protonated carbons (C7, C8, C2, C4, and the methyl carbon). Quaternary carbons (C6, C9, C9a, C4a) will be absent from this spectrum, which is in itself a key piece of information.
-
COSY - Neighbor Finding: A cross-peak between the two aromatic doublets in the COSY spectrum would confirm their adjacency (H7-C7-C8-H8), establishing the pyridine ring's C7-C8 fragment.
-
HMBC - The Master Blueprint: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for confirming the overall structure, especially the placement of substituents and the fusion of the rings. The following key correlations (among others) would be expected and serve as definitive proof:
-
Methyl Group Placement: The protons of the C6-methyl group should show a strong correlation to C6 (a ²J coupling) and C7 (a ³J coupling). This single piece of data unequivocally places the methyl group at the C6 position.
-
Oxazine Ring Connectivity: The methylene protons at C4 (H4) should show a correlation to the aromatic quaternary carbons C4a and C9a, confirming the fusion point of the oxazine ring to the pyridine system.
-
Ring Fusion Confirmation: The aromatic proton H8 should show a long-range correlation to the quaternary carbon C9a, further solidifying the ring fusion and the relative positions of the atoms.
-
Diagram 2: Expected key long-range HMBC correlations for structural proof.
Summary of Expected Data
The following table summarizes the predicted chemical shifts and key correlations for 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine in CDCl₃. Actual values may vary slightly.
| Atom Position | ¹H Shift (ppm), Mult. | ¹³C Shift (ppm) | Key HMBC Correlations from Proton |
| N1-H | broad s | - | C2, C9a |
| C2 | ~4.8 (s, 2H) | ~75 | C4, C9a |
| C4 | ~4.2 (s, 2H) | ~45 | C4a, C9a |
| C6-Me | ~2.3 (s, 3H) | ~18 | C6, C7 |
| C6 | - | ~155 | Me(H) |
| C7 | ~7.2 (d, 1H) | ~135 | C6, C8, C9 |
| C8 | ~6.8 (d, 1H) | ~115 | C7, C9a |
| C9 | - | ~145 | H7, NH |
| C4a | - | ~120 | H4 |
| C9a | - | ~150 | H4, H8, NH |
Conclusion
This application note has detailed a comprehensive and logically structured NMR methodology for the complete structural elucidation of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. By systematically employing 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, one can move from a simple inventory of atoms to a fully validated and unambiguous 3D structure. The emphasis on understanding the causality behind each experiment—why it is performed and what specific information it provides—is crucial for adapting this workflow to other novel molecular targets. This robust approach ensures the highest level of scientific integrity, which is paramount for researchers in academic and industrial settings.
References
Application Notes and Protocols for the In Vitro Evaluation of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Introduction: The Therapeutic Potential of the Pyrido[3,2-b]oxazine Scaffold
The pyrido-oxazine heterocyclic system is a compelling scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This fused ring structure offers a unique three-dimensional architecture, presenting opportunities for diverse substituent placement and interaction with biological targets. While the specific biological profile of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine is still under exploration, the broader class of related oxazine derivatives has demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These activities suggest that compounds based on this scaffold may exert their effects through various mechanisms, such as the disruption of microbial cell integrity, induction of apoptosis in cancer cells, or modulation of inflammatory pathways.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine. The following protocols are designed to be robust and self-validating, enabling a thorough investigation of its potential antimicrobial and anticancer activities. The experimental designs detailed herein are based on established methodologies for the characterization of novel heterocyclic compounds.
Part 1: Assessment of Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds are a rich source of potential new antibiotics. The following protocols are designed to determine the antimicrobial efficacy of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine against a panel of clinically relevant bacterial strains.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The broth microdilution method is a widely accepted technique for determining MIC values and is amenable to high-throughput screening.[2][3]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.[4]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
In a 96-well microtiter plate, add 50 µL of sterile MHB to all wells.
-
Add 50 µL of a 2x working solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with 50 µL of the prepared bacterial inoculum, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[2]
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
-
Diagram: Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Part 2: Evaluation of Anticancer Activity
The investigation of novel compounds for anticancer properties is a cornerstone of oncological research. The following protocols are designed to assess the cytotoxic and apoptotic potential of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine against various cancer cell lines.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[5] This assay is widely used for screening the cytotoxic potential of new chemical entities.[6][7]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine in complete cell culture medium.
-
Replace the medium in the wells with medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 | 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine | [Insert Value] |
| HeLa | 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine | [Insert Value] |
| A549 | 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine | [Insert Value] |
| MCF-7 | Doxorubicin (Positive Control) | [Insert Value] |
| Table 1: Example data table for summarizing IC₅₀ values. |
Investigation of Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The following protocols can be used to determine if 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine induces apoptosis.
Caspases are a family of proteases that play a central role in the execution of apoptosis.[8] Their activity can be measured using specific substrates that release a fluorescent or chromogenic molecule upon cleavage.[9]
-
Cell Treatment and Lysate Preparation:
-
Assay Procedure:
-
In a 96-well plate, add the cell lysate to wells containing the caspase substrate (e.g., a substrate for caspase-3).
-
Incubate at 37°C for 1-2 hours.
-
-
Data Acquisition:
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Express the results as a fold-increase in caspase activity compared to the untreated control.
-
Diagram: Hypothetical Apoptotic Pathway
Caption: Hypothetical intrinsic apoptotic pathway induced by the test compound.
Cell Cycle Analysis
Many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.[12] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.[13][14]
-
Cell Treatment and Harvesting:
-
Treat cancer cells with 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells, wash with PBS, and count them.
-
-
Cell Fixation:
-
Resuspend the cell pellet in cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[13]
-
-
Data Interpretation:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
-
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine. The data generated from these assays will be crucial in determining its potential as an antimicrobial or anticancer agent. Positive results from these screening assays would warrant further investigation into the compound's mechanism of action, including target identification, in vivo efficacy studies, and toxicological profiling. The versatility of the pyrido-oxazine scaffold suggests that this compound and its analogues represent a promising area for future drug discovery efforts.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. kosheeka.com [kosheeka.com]
- 8. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. mpbio.com [mpbio.com]
- 11. Video: Evaluation of Caspase Activation to Assess Innate Immune Cell Death [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for a Comprehensive Bioactivity Screening of Pyrido-oxazine Derivatives
Introduction: The Therapeutic Promise of the Pyrido-oxazine Scaffold
The pyrido-oxazine core, a heterocyclic scaffold, represents a class of compounds with significant therapeutic potential. The fusion of a pyridine ring with an oxazine ring creates a unique chemical architecture that has been explored for a multitude of pharmacological activities.[1] Published research indicates that derivatives of this scaffold have demonstrated promising results in preclinical studies, exhibiting anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4][5]
The diverse bioactivities of pyrido-oxazines stem from their ability to interact with a variety of biological targets. For instance, certain pyrido-oxazine derivatives have been identified as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation.[2] Others have shown the ability to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX).[6][7] The structural versatility of the pyrido-oxazine scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed experimental designs and step-by-step protocols for the systematic evaluation of the bioactivity of novel pyrido-oxazine compounds. The methodologies described herein are grounded in established and validated assays to ensure scientific integrity and reproducibility.
Experimental Design: A Multi-faceted Approach to Bioactivity Profiling
A thorough investigation of the bioactivity of a novel pyrido-oxazine compound requires a multi-tiered screening approach. This typically begins with a broad assessment of its cytotoxic potential, followed by more specific assays to probe its effects on particular biological pathways. The following workflow provides a logical progression for the comprehensive bioactivity profiling of a pyrido-oxazine derivative.
Caption: A tiered approach to screening pyrido-oxazine bioactivity.
Part 1: In Vitro Cytotoxicity Assessment
The initial step in evaluating any new compound is to determine its effect on cell viability. The MTT assay is a widely accepted and reliable colorimetric method for this purpose.[2][7]
Protocol 1: MTT Assay for Cell Viability
This protocol is based on the ATCC® MTT Cell Proliferation Assay Kit.[2]
Principle: Metabolically active cells utilize the enzyme mitochondrial dehydrogenase to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at 570 nm.[8]
Materials:
-
Pyrido-oxazine compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and a normal human cell line (e.g., BEAS-2B - bronchial epithelial)
-
Complete cell culture medium (specific to the cell line)
-
96-well flat-bottom microtiter plates
-
MTT Reagent (5 mg/mL in PBS)
-
Detergent Reagent (e.g., 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrido-oxazine compound in complete culture medium. A typical concentration range to start with is 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug, e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of Detergent Reagent to each well.[2]
-
Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of the compound concentration versus the percentage of cell viability.
| Parameter | Typical Value | Reference |
| Cell Seeding Density | 5,000 - 10,000 cells/well | [2] |
| Compound Incubation Time | 48 - 72 hours | [2] |
| MTT Incubation Time | 2 - 4 hours | [2] |
| Absorbance Wavelength | 570 nm | [2] |
Part 2: Specific Bioactivity Assays
Based on the results of the initial cytotoxicity screening and the chemical structure of the pyrido-oxazine derivative, more specific assays can be performed to elucidate its mechanism of action.
A. Anticancer Activity: EGFR Kinase Inhibition
Many pyrido-oxazine derivatives have been investigated as inhibitors of EGFR, a key target in cancer therapy.[2]
Caption: Inhibition of the EGFR signaling pathway by a pyrido-oxazine derivative.
B. Anti-inflammatory Activity: COX-2 Inhibition Assay
The anti-inflammatory potential of pyrido-oxazine compounds can be assessed by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation.[6]
Protocol 2: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is based on commercially available COX-2 inhibitor screening kits.[6][9]
Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe then reacts with PGG2 to produce a highly fluorescent product, which can be measured. The inhibition of this reaction by a test compound is indicative of its COX-2 inhibitory activity.[9]
Materials:
-
Pyrido-oxazine compound stock solution
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Celecoxib (a known COX-2 inhibitor, for positive control)
-
96-well black microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Assay Reaction:
-
In a 96-well black plate, add the following to each well:
-
Test compound at various concentrations.
-
COX Assay Buffer.
-
COX Probe.
-
Human recombinant COX-2 enzyme.
-
-
Include an enzyme control (no inhibitor) and an inhibitor control (celecoxib).
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis:
The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated as follows:
The IC₅₀ value can be determined by plotting the percent inhibition against the compound concentration.
| Parameter | Typical Value | Reference |
| Excitation Wavelength | 535 nm | [9] |
| Emission Wavelength | 587 nm | [9] |
| Positive Control | Celecoxib | [9] |
C. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial efficacy of pyrido-oxazine compounds can be determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]
Protocol 3: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the agent that shows no visible growth.[15]
Materials:
-
Pyrido-oxazine compound stock solution
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, pick 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Plate Preparation:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the pyrido-oxazine compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
| Parameter | Typical Value | Reference |
| Inoculum Density | 5 x 10⁵ CFU/mL | [15] |
| Incubation Time | 16 - 20 hours | [15] |
| Incubation Temperature | 35 - 37°C | [10] |
D. Neuroprotective Activity: Assessment in PC12 Cells
The neuroprotective potential of pyrido-oxazine compounds can be evaluated using neuronal cell lines like PC12, which can be induced to differentiate into neuron-like cells.[1][16]
Protocol 4: Neuroprotection Assay in PC12 Cells
Principle: Differentiated PC12 cells are subjected to oxidative stress or a neurotoxin to induce cell death. The ability of the pyrido-oxazine compound to protect the cells from this damage is then assessed using a cell viability assay, such as the MTT assay.[1]
Materials:
-
Pyrido-oxazine compound stock solution
-
PC12 cell line
-
Complete culture medium (e.g., RPMI-1640 with horse serum and FBS)
-
Nerve Growth Factor (NGF) for differentiation
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))
-
MTT assay reagents (as in Protocol 1)
-
Collagen-coated culture plates
Procedure:
-
PC12 Cell Differentiation:
-
Seed PC12 cells on collagen-coated plates.
-
Induce differentiation by treating the cells with NGF (50-100 ng/mL) for 5-7 days.[1]
-
-
Compound Pre-treatment and Toxin Exposure:
-
Pre-treat the differentiated PC12 cells with various concentrations of the pyrido-oxazine compound for 24 hours.
-
Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA) to the medium and incubate for another 24 hours.[1]
-
Include controls for untreated cells, cells treated with the compound alone, and cells treated with the neurotoxin alone.
-
-
Cell Viability Assessment:
-
Perform the MTT assay as described in Protocol 1 to determine the cell viability.
-
Data Analysis:
Calculate the percentage of neuroprotection using the following formula:
Part 3: In Vivo Validation
Promising results from in vitro assays should be validated in appropriate animal models to assess the compound's efficacy and safety in a whole organism.
A. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[3][4][17][18][19]
Protocol 5: Carrageenan-Induced Paw Edema
Principle: Injection of carrageenan into the sub-plantar region of a rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[17]
Materials:
-
Pyrido-oxazine compound
-
Male Wistar rats (180-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the rats into groups (e.g., vehicle control, positive control, and test compound groups).
-
-
Compound Administration:
-
Administer the pyrido-oxazine compound (at various doses) or the vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Administer indomethacin (10 mg/kg) to the positive control group.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis:
The percentage of inhibition of edema is calculated for each time point using the following formula:
Where ΔV is the change in paw volume.
| Parameter | Typical Value | Reference |
| Carrageenan Concentration | 1% w/v | [4] |
| Animal Model | Male Wistar rats (180-200 g) | [18] |
| Measurement Time Points | 0, 1, 2, 3, 4 hours | [19] |
Conclusion
The experimental designs and protocols outlined in this document provide a robust framework for the comprehensive bioactivity screening of novel pyrido-oxazine derivatives. By systematically evaluating their cytotoxic, anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, researchers can effectively identify promising lead compounds for further drug development. It is crucial to adhere to established guidelines and maintain rigorous experimental controls to ensure the validity and reproducibility of the results. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of the versatile pyrido-oxazine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. atcc.org [atcc.org]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. goums.ac.ir [goums.ac.ir]
- 14. iacld.com [iacld.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. pharmascholars.com [pharmascholars.com]
Application Notes and Protocols for the Derivatization of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine for Structure-Activity Relationship (SAR) Studies
Introduction: Unlocking the Therapeutic Potential of the Pyrido[3,2-b]oxazine Scaffold
The 6-methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine core represents a privileged heterocyclic scaffold with significant potential in modern drug discovery. Its unique three-dimensional structure and electronic properties make it an attractive starting point for the development of novel therapeutics, particularly for targets within the central nervous system (CNS). Structure-activity relationship (SAR) studies are fundamental to transforming a lead compound into a viable drug candidate.[1][2][3] By systematically modifying the chemical structure of the parent molecule and assessing the impact on its biological activity, researchers can identify key pharmacophoric elements and optimize properties such as potency, selectivity, and pharmacokinetic profile.
This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of 6-methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine. We will explore synthetic routes to introduce chemical diversity at three key positions: the oxazine nitrogen (N-4), the aromatic pyridine ring (C-7), and the 6-methyl group. The methodologies described herein are designed to be robust and adaptable, enabling the generation of a focused library of analogs for rigorous SAR exploration.
Strategic Derivatization Workflow
Our approach to the derivatization of the 6-methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine scaffold is multifaceted, allowing for a comprehensive exploration of the chemical space around the core. The overall strategy involves the initial synthesis of the core structure, followed by parallel derivatization pathways.
Figure 1: Overall workflow for the synthesis and derivatization of the 6-methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine scaffold for SAR studies.
Part 1: Synthesis of the Core Scaffold
The initial step is the synthesis of the foundational molecule, 6-methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine. This protocol is adapted from established methods for the synthesis of related pyridoxazine structures.[4]
Protocol 1: Synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Rationale: This two-step procedure involves the initial formation of a 2-amino-3-hydroxypyridine derivative, which then undergoes cyclization with a suitable C2-synthon to form the oxazine ring.
Step 1: Synthesis of 2-(2-hydroxyethylamino)-6-methylpyridin-3-ol
-
Materials: 2-Amino-6-methylpyridin-3-ol, 2-bromoethanol, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-amino-6-methylpyridin-3-ol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Cyclization to form 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
-
Materials: 2-(2-hydroxyethylamino)-6-methylpyridin-3-ol, triphenylphosphine, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 2-(2-hydroxyethylamino)-6-methylpyridin-3-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the title compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Derivatization Strategies for SAR Exploration
With the core scaffold in hand, the next phase involves introducing a variety of substituents at key positions to probe the structure-activity relationships.
A. Derivatization at the N-4 Position: N-Alkylation and N-Arylation
Rationale: The secondary amine in the oxazine ring is a prime location for introducing a wide range of substituents to explore the impact of steric bulk, electronics, and hydrogen bonding potential on biological activity.
Protocol 2: N-Alkylation of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
-
Materials: 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, various alkyl halides (e.g., benzyl bromide, ethyl iodide), potassium carbonate or cesium carbonate, acetonitrile or DMF.
-
Procedure:
-
To a solution of the core scaffold (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (1.1 eq) to the suspension.
-
Stir the reaction at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-alkylated product.
-
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of a diverse array of aryl and heteroaryl moieties.[2][5][6][7][8]
-
Materials: 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, various aryl or heteroaryl halides (e.g., 4-bromotoluene, 2-chloropyridine), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos, BINAP), a strong base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine the core scaffold (1.0 eq), the aryl halide (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture and then heat to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
B. Derivatization at the C-7 Position of the Pyridine Ring
Rationale: Modification of the aromatic portion of the scaffold can significantly influence electronic properties and provide new vectors for interaction with the biological target. This is best achieved through palladium-catalyzed cross-coupling reactions on a halogenated precursor.
Protocol 4: Bromination of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine at the C-7 Position
-
Materials: 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, N-Bromosuccinimide (NBS), acetonitrile.
-
Procedure:
-
Dissolve the core scaffold (1.0 eq) in acetonitrile.
-
Add NBS (1.05 eq) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield 7-bromo-6-methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
-
Protocol 5: Suzuki Cross-Coupling of the 7-Bromo Intermediate
Rationale: The Suzuki coupling is a versatile method for forming carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, and vinyl groups.[3][9][10][11]
-
Materials: 7-Bromo-6-methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, various boronic acids or esters, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., aqueous sodium carbonate), and a solvent system (e.g., toluene/ethanol or dioxane/water).
-
Procedure:
-
In a reaction vessel, combine the 7-bromo intermediate (1.0 eq), the boronic acid (1.5 eq), and the palladium catalyst (5 mol%).
-
Add the solvent system and the aqueous base.
-
Degas the mixture and heat to reflux (80-100 °C) for 6-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
C. Functionalization of the 6-Methyl Group
Rationale: The 6-methyl group provides a handle for further functionalization, allowing for the introduction of polar groups or extension of the scaffold to probe for additional binding interactions.
Protocol 6: Oxidation of the 6-Methyl Group to an Aldehyde
-
Materials: 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, selenium dioxide, dioxane, water.
-
Procedure:
-
To a solution of the core scaffold (1.0 eq) in dioxane/water (e.g., 95:5), add selenium dioxide (1.2 eq).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the formation of the aldehyde by TLC.
-
Cool the reaction and filter to remove selenium metal.
-
Concentrate the filtrate and purify by column chromatography to yield 3,4-dihydro-2H-pyrido[3,2-b]oxazine-6-carbaldehyde.
-
Protocol 7: Reductive Amination of the 6-Formyl Derivative
Rationale: Reductive amination is a robust method for converting an aldehyde into a diverse range of amines, providing a facile route to introduce various functional groups.[12][13][14][15][16]
-
Materials: 3,4-Dihydro-2H-pyrido[3,2-b]oxazine-6-carbaldehyde, various primary or secondary amines, a reducing agent (e.g., sodium triacetoxyborohydride), and a solvent (e.g., dichloromethane or dichloroethane).
-
Procedure:
-
Dissolve the aldehyde (1.0 eq) and the amine (1.2 eq) in the chosen solvent.
-
Add acetic acid (catalytic amount) if necessary to facilitate imine formation.
-
Stir the mixture for 1-2 hours at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting amine by column chromatography.
-
Part 3: Biological Evaluation and SAR Analysis
A systematic biological evaluation of the synthesized analogs is crucial for elucidating the SAR. Given the potential of this scaffold to interact with CNS targets, a tiered screening approach is recommended, starting with in vitro binding and functional assays.
Biological Screening Cascade
Figure 2: A tiered biological screening cascade for the evaluation of derivatized 6-methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine analogs.
Protocol 8: Radioligand Binding Assay (General Protocol)
Rationale: This assay determines the affinity of the synthesized compounds for a specific receptor by measuring their ability to displace a radiolabeled ligand.
-
Materials: Cell membranes expressing the target receptor, radiolabeled ligand (e.g., [³H]-serotonin), synthesized compounds, assay buffer, scintillation fluid, and a scintillation counter.
-
Procedure:
-
Prepare a dilution series of the test compounds.
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations.
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the IC₅₀ values for each compound and calculate the Ki values using the Cheng-Prusoff equation.
-
Data Presentation and SAR Table
The results from the biological assays should be compiled into a clear and concise table to facilitate SAR analysis.
| Compound ID | R¹ (N-4) | R² (C-7) | R³ (at C-6) | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) |
| Core | H | H | CH₃ | 580 | >1000 |
| 1a | Benzyl | H | CH₃ | 150 | 250 |
| 1b | 4-Fluorophenyl | H | CH₃ | 85 | 120 |
| 2a | H | Phenyl | CH₃ | 220 | 400 |
| 2b | H | 3-Thienyl | CH₃ | 180 | 310 |
| 3a | H | H | CH₂-N-morpholino | 450 | 800 |
| 3b | H | H | CH₂-NH-benzyl | 310 | 550 |
Table 1: Hypothetical SAR data for derivatized 6-methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine analogs.
SAR Interpretation and Decision Making
Figure 3: A decision-making flowchart for interpreting initial SAR data and designing subsequent libraries of compounds.
-
N-4 Position: Substitution at the N-4 position is generally favorable for activity, with aromatic substituents appearing more potent than alkyl groups. This suggests the presence of a hydrophobic pocket in the receptor that can accommodate these groups.
-
C-7 Position: Introduction of aryl and heteroaryl groups at the C-7 position also enhances activity, possibly through pi-stacking interactions.
-
6-Methyl Group: Modification of the 6-methyl group in this initial set of analogs appears to be detrimental to activity, suggesting it may be in a sterically constrained region or important for optimal positioning of the scaffold.
These initial findings would guide the design of the next generation of analogs, focusing on a wider variety of N-aryl substituents and C-7 heteroaryls, while retaining the 6-methyl group.
Conclusion
This application note provides a comprehensive framework for the systematic derivatization of the 6-methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine scaffold for SAR studies. By employing the detailed synthetic protocols and the tiered biological evaluation strategy outlined, researchers can efficiently explore the chemical space around this promising core, leading to the identification of novel compounds with enhanced therapeutic potential. The iterative process of design, synthesis, and testing is fundamental to successful drug discovery, and the methodologies presented here offer a robust platform for such endeavors.
References
- 1. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine as a Versatile Research Tool in Cellular Signaling and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of the 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine scaffold as a foundational tool in contemporary research. While this document focuses on the core pyrido[3,2-b]oxazine structure, the methodologies and principles described herein are exemplified through closely related and extensively studied derivatives, providing a robust framework for experimental design and application.
The pyrido-oxazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Its unique three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of its pharmacological properties. This adaptability makes it an invaluable tool for probing complex biological systems and for the development of novel therapeutic agents. Derivatives of the broader pyrido-oxazine class have shown promise in several therapeutic areas, including oncology and immunology, by targeting key enzymes in cellular signaling pathways.[2][3]
Mechanism of Action: Targeting Key Cellular Kinases
The utility of the pyrido[3,2-b]oxazine scaffold as a research tool is prominently demonstrated through its application as a kinase inhibitor. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrido-oxazine core can be functionalized to selectively target the ATP-binding site of specific kinases, thereby inhibiting their activity and modulating downstream signaling pathways.
A prime example of this is the development of pyrido[2,3-b][2]oxazine derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and migration. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of several cancers, most notably non-small cell lung cancer (NSCLC).[2]
Pyrido[2,3-b][2]oxazine-based inhibitors have been rationally designed to target both wild-type and mutated forms of EGFR, including the T790M resistance mutation that often arises after treatment with first-generation EGFR inhibitors.[2] These compounds act by competitively binding to the ATP-binding pocket of the EGFR kinase domain, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways such as the MAPK and PI3K/Akt pathways.[2]
Caption: EGFR Signaling Pathway and Inhibition by Pyrido[3,2-b]oxazine.
Application in Cancer Research: A Focus on Non-Small Cell Lung Cancer (NSCLC)
Derivatives of the pyrido[2,3-b][2]oxazine scaffold have been synthesized and evaluated as potential therapeutic agents for NSCLC.[2] These compounds have demonstrated potent anti-proliferative effects against various NSCLC cell lines, including those harboring EGFR mutations that confer resistance to existing therapies.[2]
The following table summarizes the in vitro anti-proliferative activity of representative pyrido[2,3-b][2]oxazine analogs against different NSCLC cell lines, as measured by the MTT assay.[2]
| Compound | HCC827 (EGFR del19) IC₅₀ (µM) | NCI-H1975 (L858R/T790M) IC₅₀ (µM) | A549 (WT-EGFR) IC₅₀ (µM) |
| Analog 7f | 0.09 | 0.89 | 1.10 |
| Analog 7g | - | - | - |
| Analog 7h | - | - | - |
| Osimertinib | - | - | - |
| Data for analogs 7g, 7h and Osimertinib are presented in the source material and show comparable potencies.[2] |
The data indicate that these compounds are highly potent against NSCLC cells with activating EGFR mutations (HCC827) and the T790M resistance mutation (NCI-H1975).[2] Furthermore, they exhibit selectivity for cancer cells over normal cells, a critical attribute for any potential therapeutic agent.[2]
Experimental Protocols
Protocol 1: In Vitro Anti-proliferative Activity using the MTT Assay
This protocol describes a general method for assessing the cytotoxic effects of pyrido[3,2-b]oxazine derivatives on cancer cell lines.
1. Cell Culture and Seeding:
-
Culture NSCLC cell lines (e.g., A549, NCI-H1975, HCC827) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine) in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known EGFR inhibitor).
-
Incubate the plate for 48-72 hours.[4]
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT-based cell viability assay.
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to confirm the mechanism of action of pyrido[3,2-b]oxazine derivatives by assessing their ability to inhibit EGFR autophosphorylation.
1. Cell Lysis:
-
Seed and treat cells with the test compound as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-EGFR signal to the total EGFR signal to determine the extent of inhibition.
Further Applications and Future Directions
The versatility of the pyrido[3,2-b]oxazine scaffold extends beyond EGFR inhibition. Derivatives have also been explored as inhibitors of other kinases, such as Spleen Tyrosine Kinase (Syk), which is involved in inflammatory responses and B-cell signaling.[3] This highlights the potential for developing a diverse panel of selective kinase inhibitors based on this core structure for use as research tools to dissect various signaling pathways.
Future research efforts could focus on:
-
Structure-Activity Relationship (SAR) studies: Systematically modifying the substituents on the pyrido[3,2-b]oxazine ring to optimize potency and selectivity for different kinase targets.
-
Pharmacokinetic profiling: Evaluating the drug-like properties of promising derivatives, including their solubility, stability, and cell permeability.
-
In vivo studies: Assessing the efficacy of lead compounds in animal models of cancer and inflammatory diseases.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Technical Support Center: Synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
Welcome to the technical support resource for the synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just a protocol, but a framework for understanding the critical parameters of this synthesis, enabling you to troubleshoot common issues and rationally optimize your reaction for improved yield and purity.
The pyrido-oxazine scaffold is a privileged structure in medicinal chemistry, and successful, high-yield synthesis is a critical first step in drug discovery and development pipelines.[3] This document consolidates field-proven insights and literature-based knowledge to address the practical challenges you may encounter.
Core Synthesis Pathway & Mechanism
The most common and direct route to the 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine core involves a one-pot cyclization reaction. The key starting material is 2-amino-6-methyl-3-pyridinol, which possesses two nucleophilic centers—the amino group and the hydroxyl group. The oxazine ring is formed by reacting this precursor with a suitable 2-carbon electrophile, such as 1,2-dibromoethane.
The reaction proceeds via a tandem nucleophilic substitution mechanism. Typically, under basic conditions, the more acidic phenolic hydroxyl group is deprotonated first, initiating an attack on one of the electrophilic carbons of the 1,2-dibromoethane. This is followed by an intramolecular cyclization, where the amino group attacks the remaining carbon, displacing the second bromide and forming the stable six-membered oxazine ring.
Pyrido-oxazine Synthesis: A Technical Support Center for Researchers
Welcome to the Technical Support Center for Pyrido-oxazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrido-oxazines are a class of compounds with promising biological activities, but their synthesis can present unique difficulties.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experimental work, ensuring a higher success rate in your synthetic endeavors.
Troubleshooting Guide
This section provides practical advice for overcoming common pitfalls in pyrido-oxazine synthesis, presented in a question-and-answer format.
Issue 1: Low Yields in Pyrido-oxazine Synthesis
Question: My pyrido-oxazine synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in pyrido-oxazine synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the nature of the starting materials. Here are some common culprits and potential solutions:
-
Suboptimal Reaction Conditions: The synthesis of pyrido-oxazines is often sensitive to reaction parameters. For instance, in tandem SN2 and SNAr reactions, temperature control is critical to achieving high yields.[2] Similarly, in cycloaddition reactions for the synthesis of pyrido[2,3-c]pyridazines and pyrido[3,2-e][2][3]oxazines, the choice of base and solvent can significantly impact the outcome.[4]
-
Troubleshooting Steps:
-
Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and side product formation. For some coupling reactions, temperatures between 60–90°C have been shown to produce yields greater than 90%.[2]
-
Screen Solvents: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway. Common solvents for pyrido-oxazine synthesis include DMF and THF.[2] For certain[3][5]-oxazine syntheses, water has been shown to be a superior solvent, leading to higher yields.[6][7]
-
Evaluate Catalysts: Many synthetic routes benefit from a catalyst. For example, solid acid nanocatalysts have been used for the green synthesis of[3][5]-oxazine derivatives.[6] For coupling reactions, catalysts like bismuth oxide may be employed.[2] If you are using a catalyst, ensure it is active and used in the correct concentration. Some reactions proceed well with non-toxic and reusable catalysts like alum (KAl(SO₄)₂·12H₂O).[7]
-
-
-
Purity of Starting Materials: Impurities in your starting materials, such as the aminopyridine or the coupling partner, can lead to undesired side reactions and the formation of byproducts, consequently lowering the yield of the desired pyrido-oxazine.
-
Troubleshooting Steps:
-
Purify Reactants: Ensure the purity of your starting materials by techniques such as recrystallization or column chromatography before use.
-
Proper Storage: Store starting materials under appropriate conditions (e.g., under an inert atmosphere, protected from light and moisture) to prevent degradation.
-
-
-
Incomplete Reactions: The reaction may not be proceeding to completion, resulting in a mixture of starting materials and the desired product.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time.
-
Increase Reaction Time or Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature, while carefully monitoring for the formation of degradation products.
-
-
Issue 2: Formation of Undesired Side Products
Question: I am observing unexpected side products in my reaction. What are the likely side reactions and how can they be minimized?
Answer: The formation of side products is a common challenge in pyrido-oxazine synthesis. The nature of these side products depends on the specific synthetic route employed.
-
Ring-Opening of the Oxazine Ring: The pyrido-oxazine ring can be susceptible to ring-opening, especially under acidic or nucleophilic conditions.[5][8] This can be an intended step in some synthetic strategies but an undesired side reaction in others.
-
Troubleshooting Steps:
-
Control pH: If your reaction is sensitive to acid, consider using a non-acidic catalyst or adding a base to neutralize any acidic byproducts.
-
Avoid Strong Nucleophiles: If ring-opening is mediated by a nucleophile, consider if a less nucleophilic reagent can be used or if the reaction conditions can be modified to disfavor the ring-opening pathway.
-
-
-
Lack of Regioselectivity: In reactions where multiple sites on the pyridine ring can react, a lack of regioselectivity can lead to a mixture of isomers. For example, in tandem SN2 and SNAr reactions, cyclization can potentially occur at different positions.[1]
-
Troubleshooting Steps:
-
Use of Directing Groups: Employ starting materials with appropriate directing groups to favor the desired regioselectivity.
-
Optimize Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regioselectivity of the reaction. A systematic optimization of these parameters may be necessary.
-
-
-
Polymerization: In some cases, particularly with benzoxazine synthesis which shares similarities with pyrido-oxazine synthesis, polymerization of the monomer can occur, especially at elevated temperatures.[9][10]
-
Troubleshooting Steps:
-
Control Temperature: Avoid excessively high reaction temperatures that might initiate polymerization.
-
Use of Inhibitors: In some cases, the addition of a radical inhibitor might be necessary to prevent polymerization.
-
-
Issue 3: Difficulties in Product Purification
Question: The purification of my pyrido-oxazine product is proving difficult. What are some effective purification strategies?
Answer: The purification of pyrido-oxazine derivatives can be challenging due to the presence of closely related isomers, unreacted starting materials, or byproducts with similar polarities.
-
Standard Purification Techniques:
-
Column Chromatography: This is the most common method for purifying organic compounds. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. Gradient elution can be particularly effective in separating compounds with similar polarities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining pure material.
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties. For example, washing with an acidic or basic aqueous solution can remove basic or acidic impurities, respectively.[7]
-
-
Advanced Purification Techniques:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, preparative HPLC can provide high-purity compounds, although it is a more resource-intensive technique.
-
Distillation: For volatile pyrazine derivatives, distillation can be an effective purification method.[11]
-
Frequently Asked Questions (FAQs)
Q1: How can I achieve stereoselective synthesis of pyrido-oxazines?
A1: The stereoselective synthesis of pyrido-oxazines is crucial for accessing specific enantiomers or diastereomers with desired biological activities. An efficient approach has been developed for the asymmetric synthesis of functionalized pyrido- and pyrrolo[1,2-c][3][5]oxazin-1-ones.[3] This method involves a nucleophilic addition-cyclization process of N,O-acetals with ynamides, which provides the desired products with excellent regioselectivities and outstanding diastereoselectivities.[3] The use of chiral ynamides can also lead to products with high yields and excellent stereocontrol.[3]
Q2: What is the role of the catalyst in pyrido-oxazine synthesis?
A2: Catalysts play a pivotal role in many pyrido-oxazine synthetic routes by enhancing reaction rates, improving yields, and influencing selectivity. The choice of catalyst depends on the specific reaction mechanism.
-
Acid Catalysts: Solid acid nanocatalysts have been successfully employed for the green synthesis of[3][5]-oxazine derivatives.[6] Trifluoroacetic acid has also been used to catalyze the synthesis of pyrido[1,2-b][1][2][3]triazine derivatives.[12]
-
Base Catalysts: Bases like cesium carbonate (Cs₂CO₃) are used to promote [4 + 2] cycloaddition reactions in the synthesis of pyrido[2,3-c]pyridazines and pyrido[3,2-e][2][3]oxazines.[4]
-
Metal Catalysts: Transition metal catalysts are often used in cross-coupling reactions to form C-C or C-N bonds, which can be key steps in the synthesis of functionalized pyrido-oxazines.[1] Bismuth oxide has been used as a catalyst in coupling reactions.[2]
Q3: Can you provide a general experimental protocol for a common pyrido-oxazine synthesis?
A3: A general protocol for the synthesis of pyrido-oxazine derivatives via a tandem SN2 and SNAr reaction is as follows. Please note that this is a generalized procedure and may require optimization for specific substrates.
Synthesis of Pyrido-oxazine Derivatives via Tandem SN2 and SNAr Reaction [1]
-
Reactant Preparation: Dissolve the starting materials, 2,4,6-tribromo-3-(2-bromoethoxy)pyridine or 2,4,6-tribromo-3-(3-bromopropoxy)pyridine, and the desired primary amine in a suitable solvent such as DMF or THF in a round-bottom flask.
-
Reaction Setup: Equip the flask with a condenser and a magnetic stirrer.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-90°C) and stir for the required duration.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: After completion of the reaction, cool the mixture to room temperature. Add ice-cold water to the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.[7]
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Q4: How can I characterize the synthesized pyrido-oxazine compounds?
A4: The structural identity and purity of the synthesized pyrido-oxazine compounds can be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for determining the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which helps in confirming the molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural elucidation, including the absolute configuration of chiral centers.
Visualizing Reaction Mechanisms
To better understand the synthetic processes, here are diagrams illustrating key reaction pathways.
Caption: Fig. 1: Undesired Ring-Opening of Pyrido-oxazine.
Caption: Fig. 2: Tandem S_N2 and S_NAr Reaction Pathway.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. 8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine | Benchchem [benchchem.com]
- 3. Stereoselective Synthesis of Pyrido- and Pyrrolo[1,2- c][1,3]oxazin-1-ones via a Nucleophilic Addition-Cyclization Process of N, O-Acetal with Ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient synthesis of some [1,3]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Welcome to the technical support guide for 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities associated with this compound. As detailed stability data for this specific molecule is not extensively documented in public literature, this guide provides a framework for establishing its stability profile in your own experimental settings.
The core structure, a pyrido[3,2-b]oxazine, contains a dihydrooxazine ring fused to a pyridine ring. This structure presents several chemically active sites that can be susceptible to degradation under common experimental conditions. The primary points of potential instability are the oxazine ring, which can undergo hydrolytic cleavage, and the nitrogen atoms, which can be sites for oxidation.
This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: I'm dissolving my 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine for an experiment. How do I know if it's stable in my chosen solvent and buffer?
Answer: This is a critical first question. The stability of your compound is not guaranteed and must be empirically determined under your specific experimental conditions (e.g., pH, temperature, solvent composition). The fused heterocyclic ring system has potential liabilities. For instance, the oxazine ring may be susceptible to acid- or base-catalyzed hydrolysis.[1][2]
To address this, you must conduct a preliminary stability assessment. A typical approach involves dissolving the compound in your experimental buffer and monitoring its concentration over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Key Causality: Any decrease in the main compound peak area over time, especially with the concurrent appearance of new peaks (potential degradants), indicates instability. This proactive check prevents misinterpretation of results from your primary experiment.
Q2: My compound seems to be degrading rapidly in my aqueous buffer (pH < 7). What is the likely chemical reason?
Answer: Acidic conditions can promote the hydrolysis of the oxazine ring. The ether linkage (C-O-C) within the dihydrooxazine ring is a likely point of cleavage, especially when protonated. This acid-catalyzed ring-opening would lead to the formation of one or more polar degradants, which would appear as new, typically earlier-eluting peaks in a reverse-phase HPLC chromatogram. Studies on similar benzoxazine structures have demonstrated that the oxazine ring can be opened via acid hydrolysis.[2]
Troubleshooting Steps:
-
pH Adjustment: If your experiment allows, increase the pH of your buffer to neutral or slightly basic conditions (pH 7.0-8.0) and repeat the stability check.
-
Solvent Choice: Consider using a co-solvent like DMSO or ethanol to prepare a concentrated stock solution, which can then be diluted into the aqueous buffer immediately before use. This minimizes the compound's exposure time to potentially harsh aqueous conditions.
-
Temperature Control: Perform your experiments at a lower temperature (e.g., 4°C) to slow the rate of potential hydrolytic degradation.
Q3: I've observed new peaks in my LC-MS analysis after leaving the solution on the benchtop. Could this be oxidation?
Answer: Yes, oxidation is a plausible degradation pathway. The nitrogen atoms in both the pyridine and oxazine rings, as well as the methylene bridge of the dihydrooxazine ring, are potential sites for oxidation.[3][4] Atmospheric oxygen, or trace oxidizing agents in your solvents, can lead to the formation of N-oxides or other oxidation products. This is a known degradation pathway for many nitrogen-containing heterocyclic compounds.[5]
Troubleshooting and Verification:
-
Inert Atmosphere: Prepare and run your samples under an inert atmosphere (e.g., nitrogen or argon) to see if the formation of the new peaks is suppressed.
-
Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solution.
-
Forced Oxidation: To confirm if the new peaks are oxidation products, intentionally stress a sample with a mild oxidizing agent like hydrogen peroxide (H₂O₂) and compare the resulting chromatogram to your original sample. This is a standard technique in forced degradation studies.[5][6][7]
Troubleshooting Guide: Designing a Stability Study
If preliminary checks suggest instability, a systematic forced degradation study is the authoritative way to understand the compound's liabilities.[6][7][8] This involves intentionally exposing the compound to a range of stress conditions.
Workflow for Stability Assessment
Below is a generalized workflow for assessing the stability of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
References
- 1. mdpi.com [mdpi.com]
- 2. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity [mdpi.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: Crystallization of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Welcome to the comprehensive technical support guide for the crystallization of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine. This resource is tailored for researchers, scientists, and drug development professionals to navigate the intricacies of obtaining high-quality crystalline material of this pyridobenzoxazine derivative. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of crystallization for heterocyclic compounds.
Troubleshooting Guide
This section addresses common challenges encountered during the crystallization of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, offering explanations for the underlying causes and providing actionable solutions.
Q1: No crystals are forming, even after extended cooling.
Possible Causes:
-
High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures. This prevents the solution from reaching the necessary level of supersaturation for nucleation to occur.[1]
-
Insufficient Supersaturation: The concentration of the compound in the solution may be too low to induce crystallization.[2] Supersaturation is the primary driving force for crystallization.[2]
-
Presence of Inhibitory Impurities: Certain impurities can interfere with the nucleation process, preventing the formation of a stable crystal lattice.[3]
-
Inappropriate Cooling Rate: While slow cooling is generally preferred, sometimes a "shock" cooling can induce nucleation if the solution is in a metastable state.
Solutions:
-
Solvent System Modification:
-
Anti-Solvent Addition: Gradually add a solvent in which 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine is poorly soluble (an anti-solvent) to the solution. This will decrease the overall solubility and promote supersaturation. Common anti-solvents for polar organic compounds include n-hexane or water.
-
Solvent Evaporation: Slowly evaporate the solvent from the solution. This increases the concentration of the solute, leading to supersaturation. This can be done by leaving the container partially open in a fume hood.
-
-
Inducing Nucleation:
-
Seeding: Introduce a small, pure crystal of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine (a seed crystal) into the supersaturated solution. This provides a template for further crystal growth.
-
Scratching: Gently scratch the inside surface of the crystallization vessel with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.
-
-
Concentration Adjustment: If the initial concentration was too low, carefully evaporate some of the solvent and repeat the cooling process.
Q2: The compound is "oiling out" instead of crystallizing.
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when high concentrations of impurities are present.
Possible Causes:
-
High Solute Concentration: A very high degree of supersaturation can lead to the formation of an amorphous oil.
-
Rapid Cooling: Cooling the solution too quickly can cause the solute to come out of solution before it has time to arrange into an ordered crystal lattice.
-
Presence of Impurities: Impurities can lower the melting point of the compound and promote the formation of an oil.[4]
Solutions:
-
Solvent and Temperature Adjustment:
-
Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional solvent to decrease the supersaturation level. Allow the solution to cool more slowly.
-
Choose a Lower-Boiling Solvent: If possible, select a solvent with a lower boiling point to ensure the solution temperature is below the melting point of the compound during crystallization.
-
-
Slowing Down the Process:
-
Gradual Cooling: Insulate the crystallization vessel to slow down the cooling rate. This allows more time for molecules to orient themselves into a crystal lattice.
-
-
Purification:
-
Pre-purification: If significant impurities are suspected, consider purifying the crude material by column chromatography before attempting crystallization.[5]
-
Charcoal Treatment: Adding activated charcoal to the hot solution can help adsorb colored and some soluble impurities. However, be aware that it can also adsorb some of the desired compound.
-
Q3: The resulting crystals are of poor quality (e.g., small, needles, agglomerates).
Possible Causes:
-
Rapid Nucleation and Growth: High levels of supersaturation can lead to the rapid formation of many small crystals or fine needles.
-
Agitation: Stirring or agitating the solution during crystal growth can lead to the formation of smaller, less perfect crystals.
-
Impurity Incorporation: Impurities can be incorporated into the crystal lattice, disrupting its growth and leading to imperfections.[3]
Solutions:
-
Control of Supersaturation:
-
Slower Cooling: Employ a slower cooling rate to reduce the level of supersaturation and allow for the growth of larger, more well-defined crystals.
-
Use a Co-solvent System: A mixture of a good solvent and a poor solvent can sometimes provide better control over the crystallization process.
-
-
Minimize Disturbance: Once nucleation has begun, avoid disturbing the crystallization vessel to allow for undisturbed crystal growth.
-
Recrystallization: If the initial crystals are of poor quality, a second recrystallization step can often yield a purer and more crystalline product.
Frequently Asked Questions (FAQs)
Q: What are some suitable starting solvents for the crystallization of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine?
A: For heterocyclic compounds like pyridobenzoxazines, a good starting point is to test a range of solvents with varying polarities. Based on the structure, which contains both polar (amine, ether) and non-polar (aromatic, methyl) groups, suitable solvents could include:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Chlorinated Solvents: Dichloromethane (use with caution due to volatility)
-
Aromatic Solvents: Toluene
It is recommended to perform small-scale solubility tests to identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.[1]
Q: How can I determine the purity of my crystallized 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine?
A: Several analytical techniques can be used to assess the purity of your crystalline product:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
-
Chromatography (TLC, HPLC): Thin-layer chromatography (TLC) can provide a quick qualitative assessment of purity. High-performance liquid chromatography (HPLC) offers a more quantitative measure.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of any impurities with distinct spectral signatures.
Q: What is the role of impurities in the synthesis of pyridobenzoxazines and how do they affect crystallization?
A: Impurities in the synthesis of pyridobenzoxazines can arise from starting materials, side reactions, or incomplete reactions.[4] These impurities can significantly impact crystallization by:
-
Inhibiting Nucleation: Some impurities can adsorb to the surface of growing nuclei, preventing further growth.
-
Altering Crystal Habit: Impurities can selectively adsorb to certain crystal faces, leading to changes in the crystal shape (e.g., from prisms to needles).
-
Reducing Purity: Impurities can become trapped within the crystal lattice, leading to a less pure final product.[3]
It is often beneficial to purify the crude product by methods such as column chromatography before the final crystallization step to remove these impurities.[5]
Experimental Protocol: General Recrystallization of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
This protocol provides a general guideline for the recrystallization of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine. The specific solvent and volumes should be optimized based on small-scale trials.
Materials:
-
Crude 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
-
Selected recrystallization solvent (e.g., ethanol, ethyl acetate)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Dissolution:
-
Place the crude 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent, enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue adding the solvent in small portions until the solid completely dissolves. Add a slight excess of solvent (a few drops) to ensure the solution remains unsaturated at the boiling point.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
For optimal crystal growth, insulate the flask to further slow the cooling process.
-
Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes.
-
For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Visualizations
Troubleshooting Crystallization Workflow
Caption: A workflow diagram for troubleshooting common crystallization issues.
Impact of Cooling Rate on Crystal Size
Caption: The effect of cooling rate on crystal size and quality.
References
avoiding impurities in the synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Welcome to the technical support guide for the synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a primary focus on impurity identification and mitigation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Synthetic Challenge
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine is a valuable heterocyclic scaffold in medicinal chemistry and drug development. The core challenge in its synthesis lies in achieving high purity, as the principal starting material, 2-amino-3-hydroxy-6-methylpyridine, possesses two distinct nucleophilic centers: the exocyclic amino group (-NH₂) and the hydroxyl group (-OH). The reaction's regioselectivity is highly sensitive to reaction conditions, often leading to a mixture of isomers and other byproducts that can be difficult to separate. This guide provides a framework for understanding and controlling these side reactions.
Section 1: Core Synthesis Pathway and Major Impurity Profile
The most common and direct route to the pyrido[3,2-b]oxazine core involves the cyclization of 2-amino-3-hydroxy-6-methylpyridine with a two-carbon electrophile, such as 1,2-dichloroethane or 1,2-dibromoethane, in the presence of a base. While seemingly straightforward, this reaction is a classic example of competitive intramolecular N- vs. O-alkylation.
The desired reaction proceeds via initial N-alkylation followed by an intramolecular Williamson ether synthesis (O-alkylation). However, the alternative pathway, initial O-alkylation followed by ring closure, can also occur. More problematic is the intermolecular reaction between two molecules of the starting material or intermediates, leading to dimeric and oligomeric impurities.
Caption: Primary reaction pathways in the synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Q1: My final product is contaminated with a significant isomeric impurity that is difficult to separate by column chromatography. What is it and how can I prevent it?
A1: This is the most common problem and the impurity is almost certainly the regioisomeric pyrido[2,3-b][1][2]oxazine or an uncyclized intermediate. The formation of these isomers is dictated by the initial site of alkylation on the 2-amino-3-hydroxy-6-methylpyridine nucleus.
-
Causality: The exocyclic amino group is generally more nucleophilic than the hydroxyl group, favoring initial N-alkylation. However, under strongly basic conditions, the hydroxyl group is deprotonated to form a more potent phenoxide nucleophile, which can compete with or even dominate the initial alkylation step. The choice of base and solvent is therefore the most critical factor in controlling regioselectivity.
-
Solution Strategy: The key is to modulate the relative nucleophilicity of the nitrogen and oxygen atoms.
-
Base Selection: Avoid overly strong bases like sodium hydride (NaH) if possible, as they completely deprotonate the hydroxyl group, increasing the rate of O-alkylation. Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provide a better selectivity profile by establishing an equilibrium that favors N-alkylation.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or Acetonitrile are generally preferred. They effectively solvate the cation of the base (e.g., K⁺) but do not hydrogen-bond with the nucleophiles, preserving the high nucleophilicity of the amino group. Protic solvents (e.g., alcohols) can solvate both nucleophiles and may reduce selectivity.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., 60-80 °C) is typically sufficient for cyclization. Excessively high temperatures can reduce the selectivity of the reaction, leading to a higher proportion of the undesired isomer.
-
| Parameter | Condition A (Favors N-Alkylation) | Condition B (Favors O-Alkylation) | Outcome |
| Base | K₂CO₃, Cs₂CO₃ (milder) | NaH, KOtBu (stronger) | Milder bases maintain higher N-selectivity. |
| Solvent | DMF, Acetonitrile (Polar Aprotic) | THF, Dioxane (Less Polar) | Polar aprotic solvents enhance N-nucleophilicity. |
| Temperature | 60-80 °C | >100 °C | Lower temperatures improve selectivity. |
Q2: My reaction produces a significant amount of high-molecular-weight material or an insoluble baseline spot on TLC. What is causing this?
A2: This indicates the formation of dimeric or polymeric impurities.
-
Causality: These impurities arise from intermolecular reactions. This can happen in two ways:
-
The N-(2-haloethyl) intermediate from one molecule reacts with the amino or hydroxyl group of a second molecule of 2-amino-3-hydroxy-6-methylpyridine before it can cyclize.
-
A single molecule of 1,2-dihaloethane reacts with two molecules of the starting material.
-
-
Solution Strategy: The formation of these byproducts is primarily a concentration-dependent issue.
-
Use High Dilution: Running the reaction at a lower concentration (e.g., 0.05-0.1 M) favors the intramolecular cyclization over intermolecular side reactions.
-
Slow Addition: Instead of adding all the 1,2-dihaloethane at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of bis-alkylation.
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the dihaloalkane. Using a large excess will significantly increase the rate of intermolecular reactions.
-
Q3: The reaction is slow and conversion is poor, with a large amount of starting material remaining even after prolonged heating. How can I drive the reaction to completion?
A3: Poor conversion is typically due to insufficient activation of the nucleophile or deactivation of the electrophile.
-
Causality: The cyclization is a two-step process (intermolecular alkylation followed by intramolecular cyclization). Both steps require appropriate conditions. The base may be too weak or sterically hindered, or the leaving group on the electrophile may not be reactive enough.
-
Solution Strategy:
-
Electrophile Reactivity: Use 1,2-dibromoethane instead of 1,2-dichloroethane. Bromide is a much better leaving group than chloride and will accelerate both steps of the reaction. The addition of a catalytic amount of sodium iodide (NaI) can also facilitate the reaction via an in situ Finkelstein reaction to form the more reactive iodo-intermediate.
-
Base Strength & Quantity: Ensure at least 2.0 equivalents of base (e.g., K₂CO₃) are used to neutralize the two equivalents of HX that are generated during the reaction. If the reaction is still sluggish, consider a slightly stronger base like potassium tert-butoxide, but be mindful of the potential impact on regioselectivity (see Q1).
-
Reaction Monitoring: Actively monitor the reaction by TLC or LC-MS. If the reaction stalls after the formation of the N-(2-haloethyl) intermediate, it indicates the second (cyclization) step is the slow one, pointing towards a need for a more reactive electrophile or higher temperature.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal, validated protocol to maximize purity from the outset?
A: Based on established principles for similar heterocyclic syntheses, the following protocol is recommended as a robust starting point.[3][4]
Caption: Recommended experimental workflow for clean synthesis.
Q: How critical is the purity of the 2-amino-3-hydroxy-6-methylpyridine starting material?
A: It is absolutely critical. The synthesis of this starting material often begins with 3-hydroxy-6-methyl-2-nitropyridine, which is then reduced.[1][5] Incomplete reduction will leave the nitro compound as an impurity, which is unreactive under the cyclization conditions and will need to be removed from the final product. Another potential impurity from the starting material synthesis is 2,3-dihydroxypyridine, which can lead to its own set of undesired side products.[6] It is strongly recommended to purify the 2-amino-3-hydroxy-6-methylpyridine by recrystallization or chromatography before use.
Q: What should I do if my product is contaminated with N-nitrosopyridinium compounds?
A: While less common in this specific synthesis, the pyridine nitrogen is susceptible to nitrosation, especially if nitric acid or nitrites were used in upstream steps and not properly quenched.[7] These impurities can be carcinogenic. If suspected, the material should be handled with extreme caution. Formulation of the final product should always be done under conditions that avoid nitrosating agents.[6][7]
Section 4: Detailed Experimental Protocol
This protocol is a self-validating system designed to minimize the formation of common impurities.
Synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
-
Reagent Preparation:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2-amino-3-hydroxy-6-methylpyridine (1.24 g, 10 mmol, 1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 3.04 g, 22 mmol, 2.2 eq) and anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
-
Reaction Execution:
-
Begin vigorous stirring and heat the suspension to 80 °C using an oil bath.
-
Dissolve 1,2-dibromoethane (0.95 mL, 11 mmol, 1.1 eq) in 20 mL of anhydrous DMF and add it to the dropping funnel.
-
Add the 1,2-dibromoethane solution dropwise to the reaction mixture over a period of 2 hours.
-
After the addition is complete, maintain the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC) every 2 hours (Mobile phase: 50% Ethyl Acetate in Hexanes). The reaction is typically complete in 12-18 hours.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (200 mL) and stir for 15 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (Rf ≈ 0.4 in 50% EtOAc/Hexanes) and concentrate under reduced pressure.
-
If necessary, further purify the product by recrystallization from an appropriate solvent system such as ethyl acetate/heptane to yield 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine as a crystalline solid.
-
References
Technical Support Center: Scale-Up Synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine. It addresses common challenges and frequently asked questions in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights. Our focus is on ensuring a safe, efficient, and reproducible scale-up process.
I. Overview of the Synthetic Strategy
The most common and scalable route to 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine involves a two-step process. The synthesis begins with the reduction of a nitropyridine precursor to form the key intermediate, 2-amino-6-methylpyridin-3-ol. This intermediate then undergoes a cyclization reaction with a formaldehyde equivalent, typically paraformaldehyde, to form the desired pyrido[3,2-b]oxazine ring system. This Mannich-type reaction is a robust and widely used method for forming 1,3-oxazine rings.[1][2]
The overall workflow is designed to be efficient, but scaling from the bench to pilot or manufacturing scale introduces specific challenges related to reaction kinetics, heat management, and material handling.
Caption: Synthetic workflow for 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
II. Detailed Experimental Protocols
These protocols are provided as a baseline for laboratory-scale synthesis and should be adapted and optimized for specific equipment and scale-up objectives.
Protocol 1: Synthesis of 2-amino-6-methylpyridin-3-ol
This procedure details the catalytic hydrogenation of the nitro-precursor.
-
Reactor Setup: To a suitable hydrogenation reactor, add 3-hydroxy-6-methyl-2-nitropyridine (1.0 eq) and ethanol (10-15 vol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 20% Palladium(II) hydroxide on carbon (Pd(OH)₂/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 5 psi of hydrogen.
-
Reaction Conditions: Heat the mixture to 50°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete within 1-3 hours.[3]
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-3-hydroxy-6-methylpyridine as a solid, which can be used in the next step, often without further purification.[3]
Protocol 2: Synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
This procedure describes the key cyclization step.
-
Reactor Setup: Charge a reactor equipped with a condenser and mechanical stirrer with 2-amino-6-methylpyridin-3-ol (1.0 eq) and a suitable solvent such as methanol or toluene (10-20 vol).
-
Reagent Addition: Add paraformaldehyde (1.1-1.5 eq) to the suspension. The stoichiometry of formaldehyde is a critical parameter and may require optimization.[4]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 65-110°C, depending on the solvent) and stir. Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 1-4 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation & Purification: The product may precipitate upon cooling. If so, it can be collected by filtration. If it remains in solution, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) or by column chromatography.
III. Scale-Up Considerations & FAQs
Q1: What are the primary safety concerns when scaling up this synthesis?
A: The primary safety concerns revolve around the handling of paraformaldehyde and managing the reaction exotherm.
-
Paraformaldehyde Handling: Paraformaldehyde is a fine powder that can easily become airborne, posing an inhalation risk. It is a suspected carcinogen and can cause irritation to the eyes, skin, and respiratory system.[5] When handling large quantities, always use appropriate personal protective equipment (PPE), including a respirator with cartridges rated for formaldehyde, safety goggles, and gloves. Weighing and charging operations should be performed in a well-ventilated hood or a contained system.
-
Formaldehyde Gas: Heating paraformaldehyde causes it to depolymerize into formaldehyde gas, which is flammable and toxic.[6] Ensure the reactor is well-vented and that any off-gassing is handled appropriately.
-
Reaction Exotherm: The cyclization reaction can be exothermic. On a large scale, the heat generated may not dissipate as efficiently, leading to a rapid temperature increase. This can cause the solvent to boil uncontrollably and increase pressure within the reactor. It is crucial to have a robust cooling system and to control the rate of heating. Consider adding the paraformaldehyde portion-wise on a larger scale to better manage the exotherm.
Q2: How does the choice of formaldehyde source (formalin vs. paraformaldehyde) impact the scale-up process?
A: Both formalin (an aqueous solution of formaldehyde) and paraformaldehyde (a solid polymer) can be used, but paraformaldehyde is often preferred for scale-up.[7]
-
Paraformaldehyde (Recommended): As a solid, it is easier to handle and weigh accurately. It introduces no additional water into the reaction, which can be advantageous for reaction kinetics and simplifies downstream processing. Depolymerization in situ provides a slow, controlled release of formaldehyde.[6]
-
Formalin: While inexpensive, formalin introduces a significant amount of water. This can affect solvent choice and may complicate the work-up and isolation procedures, requiring additional steps to remove the water. The presence of water can also lead to different side-product profiles.
Q3: What are the critical process parameters (CPPs) to monitor during the cyclization reaction?
A: For a successful and reproducible scale-up, the following CPPs must be carefully controlled:
-
Temperature: As mentioned, managing the exotherm is critical. A consistent reaction temperature ensures a stable reaction rate and minimizes the formation of impurities.
-
Reagent Stoichiometry: The molar ratio of paraformaldehyde to the aminopyridinol is crucial. An excess of formaldehyde can lead to the formation of oligomeric side products, while an insufficient amount will result in an incomplete reaction.[4] This should be tightly controlled based on lab-scale optimization studies.
-
Mixing/Agitation: Efficient mixing is vital to ensure a homogenous reaction mixture, especially since paraformaldehyde is a solid. Poor agitation can lead to localized "hot spots" and an inconsistent reaction rate. The stirrer speed and impeller design should be appropriate for the reactor size and viscosity of the slurry.
-
Reaction Time: The reaction should be monitored to completion to avoid unnecessary heating, which could lead to product degradation or side reactions.
Q4: Are there alternative "greener" solvents or conditions that can be considered for scale-up?
A: Yes, incorporating principles of green chemistry is increasingly important in pharmaceutical manufacturing.[8][9][10]
-
Solvent Choice: While traditional solvents like methanol or toluene are effective, consider evaluating more benign alternatives. Ethanol is a good bio-based option. Depending on the reaction, it might be possible to use greener solvents like 2-methyltetrahydrofuran (2-MeTHF) or even conduct the reaction in water if the starting materials have sufficient solubility at reaction temperature.
-
Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for many heterocyclic syntheses, though scaling up microwave reactors presents its own engineering challenges.[8][11]
-
Catalyst-Free Conditions: The described cyclization is often performed without an explicit catalyst, which is a significant green advantage as it avoids the use of heavy metals and simplifies purification.[10]
IV. Troubleshooting Guide
This table outlines common issues encountered during the synthesis, their probable causes, and suggested solutions.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Sub-optimal stoichiometry of paraformaldehyde. 3. Product degradation due to prolonged heating. 4. Mechanical loss during work-up/filtration. | 1. Extend reaction time and confirm completion via in-process controls (e.g., LC-MS). 2. Optimize the molar equivalents of paraformaldehyde (try a range from 1.1 to 1.5 eq).[4] 3. Monitor the reaction closely and stop heating as soon as it is complete. 4. Ensure efficient transfer and washing of the product during isolation. |
| Presence of Impurities in Crude Product | 1. Formation of oligomers from excess formaldehyde. 2. Unreacted 2-amino-6-methylpyridin-3-ol. 3. Thermal degradation of starting material or product. | 1. Reduce the amount of paraformaldehyde. Consider adding it in portions. 2. Ensure sufficient paraformaldehyde is used and that the reaction goes to completion. 3. Avoid excessive temperatures or reaction times. Ensure the reactor's internal temperature is accurately measured. |
| Reaction Stalls / Does Not Go to Completion | 1. Insufficient temperature. 2. Poor quality or insufficient amount of paraformaldehyde. 3. Poor mixing/agitation, leaving solids unreacted. | 1. Verify the internal reaction temperature. Ensure the chosen solvent reaches the required reflux temperature. 2. Use a fresh, high-quality source of paraformaldehyde and verify the stoichiometry. 3. Increase the agitation speed. On a large scale, ensure the impeller design is adequate for solid suspension. |
| Difficult or Inefficient Purification | 1. Oily or non-crystalline crude product. 2. Presence of closely-related impurities. 3. Product is too soluble in the recrystallization solvent. | 1. The presence of oligomeric impurities can prevent crystallization. Re-evaluate the reaction stoichiometry and consider a chromatographic purification for the initial batch to identify impurities. 2. Optimize the recrystallization solvent system. A multi-solvent system (e.g., ethanol/water, isopropanol/heptane) may be required. 3. Try cooling the solution to a lower temperature or using an anti-solvent to induce precipitation. |
V. References
-
ChemicalBook. (n.d.). 2-amino-6-methylpyridin-3-ol | 20348-16-7. Retrieved January 2, 2026, from --INVALID-LINK--
-
PubMed. (2013). Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction. Retrieved January 2, 2026, from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved January 2, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved January 2, 2026, from --INVALID-LINK--
-
ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Retrieved January 2, 2026, from a placeholder URL as the original is not available.
-
Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved January 2, 2026, from --INVALID-LINK--
-
Wikipedia. (n.d.). Paraformaldehyde. Retrieved January 2, 2026, from --INVALID-LINK--
-
MDPI. (2023). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Retrieved January 2, 2026, from --INVALID-LINK--
-
MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Retrieved January 2, 2026, from --INVALID-LINK--
-
PubMed Central. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved January 2, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid. Retrieved January 2, 2026, from --INVALID-LINK--
-
BEPLS. (n.d.). Importance Of Green Chemistry in Synthesis of Heterocyclic Compounds. Retrieved January 2, 2026, from --INVALID-LINK--_
-
Asian Journal of Chemistry. (2013). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines. Retrieved January 2, 2026, from a placeholder URL as the original is not available.
-
ResearchGate. (n.d.). The first enantioselective synthesis of 4-acety1-3(R)- and 3(S)-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine. Retrieved January 2, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Influence of formaldehyde dosage on synthesis of benzoxazine resin. Retrieved January 2, 2026, from --INVALID-LINK--
-
Frontiers. (n.d.). Editorial: Green Synthesis of Heterocycles. Retrieved January 2, 2026, from --INVALID-LINK--
-
Beilstein Journals. (n.d.). Formaldehyde surrogates in multicomponent reactions. Retrieved January 2, 2026, from --INVALID-LINK--
-
Reddit. (2018). Using paraformaldehyde for Synthesis - Questions. Retrieved January 2, 2026, from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][3][12]oxazine. Retrieved January 2, 2026, from --INVALID-LINK--
-
LookChem. (n.d.). Synthesis and pharmacological activities of some pyridooxazines. Retrieved January 2, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][3][12]oxazine as new scaffolds for potential bioactive compounds. Retrieved January 2, 2026, from --INVALID-LINK--
-
NIH. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved January 2, 2026, from --INVALID-LINK--
-
ResearchGate. (2024). Synthesis of N-formamides via oxidative carbonylation of amines with paraformaldehyde over a CoNC catalyst. Retrieved January 2, 2026, from --INVALID-LINK--
-
Acta Scientific. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Retrieved January 2, 2026, from --INVALID-LINK--
References
- 1. asianpubs.org [asianpubs.org]
- 2. actascientific.com [actascientific.com]
- 3. 2-amino-6-methylpyridin-3-ol | 20348-16-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Paraformaldehyde - Wikipedia [en.wikipedia.org]
- 7. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
- 11. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridazine synthesis [organic-chemistry.org]
Technical Support Center: Resolving Ambiguous Spectral Data of Pyrido-Oxazine Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center for the analysis of pyrido-oxazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting spectral data for this important class of heterocyclic compounds. The inherent complexity of the pyrido-oxazine scaffold, with its fused rings and multiple heteroatoms, often leads to ambiguous or difficult-to-interpret spectra.
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind common spectral ambiguities and provide field-proven, step-by-step protocols to achieve unambiguous structural elucidation.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR spectroscopy is the cornerstone of structural analysis for organic molecules, yet the spectra of pyrido-oxazine derivatives can be deceptively complex.[1][2][3] This section addresses the most common challenges.
FAQ 1: My aromatic ¹H NMR signals are overlapping and difficult to assign. How can I resolve them?
Initial Diagnosis: This is a frequent issue, especially with multi-substituted pyrido-oxazine rings. The pyridine and any fused benzene rings create a crowded aromatic region (typically δ 6.5-9.0 ppm). Limited signal dispersion and complex second-order coupling effects can make direct interpretation nearly impossible.
Recommended Action: Employ two-dimensional (2D) NMR techniques. These experiments spread the information into a second dimension, resolving overlapping signals and revealing connectivity between nuclei.[4][5]
-
COSY (Correlation Spectroscopy): This is your first step. A COSY spectrum reveals which protons are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH).[6] This allows you to "walk" along a spin system, connecting adjacent protons on the same ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to (¹JCH).[5][6][7] By identifying the chemical shift of the attached carbon, you can often differentiate protons in electronically distinct environments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the pieces. HMBC shows correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[5][6][7] It is invaluable for identifying quaternary (non-protonated) carbons and linking different fragments of the molecule, such as connecting a substituent to the main pyrido-oxazine core.
Expected Outcome: Using this suite of 2D experiments, you can systematically map out the entire molecular framework, assigning each proton and carbon signal unambiguously, even in cases of severe overlap.
Logical Workflow for 2D NMR Experiment Selection
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds | Indonesian Journal on Health Science and Medicine [ijhsm.umsida.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine and Other Bioactive Oxazine Derivatives
This guide provides an in-depth technical comparison of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine with other significant oxazine derivatives, focusing on their synthesis, biological activities, and underlying structure-activity relationships. The content is tailored for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data from peer-reviewed literature.
Introduction to Oxazine Scaffolds in Medicinal Chemistry
Oxazine derivatives represent a versatile class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The incorporation of an oxygen and a nitrogen atom within a six-membered ring endows the oxazine core with unique physicochemical properties, making it a privileged scaffold in the design of novel therapeutic agents. These compounds have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] This guide will focus on a comparative analysis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine against other prominent oxazine derivatives, namely benzoxazines and naphthoxazines, to elucidate the impact of structural modifications on their biological profiles.
Synthesis Strategies for Bioactive Oxazine Derivatives
The synthetic routes to oxazine derivatives are diverse, often tailored to the specific core structure and desired substitution patterns. Understanding these synthetic methodologies is crucial for the generation of compound libraries for structure-activity relationship (SAR) studies.
General Synthesis of 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines
A common and efficient method for the synthesis of 3,4-dihydro-2H-benz[e]-1,3-oxazine derivatives involves a multi-step process commencing with the formation of a Schiff base, followed by reduction and subsequent cyclization.[5]
Experimental Protocol:
-
Schiff Base Formation: An appropriate arylamine is reacted with a substituted salicylaldehyde in methanol at room temperature. The resulting mixture is stirred for approximately 30 minutes and then poured into ice water to precipitate the Schiff base, which is collected by filtration and recrystallized.[5]
-
Reduction to N-(2-hydroxy)benzyl-arylamine: The purified Schiff base is dissolved in methanol, and sodium borohydride is added portion-wise at a reduced temperature (0-5 °C). The reaction is then stirred for 2-3 hours at room temperature. Removal of the solvent under vacuum followed by the addition of water precipitates the desired N-(2-hydroxy)benzyl-arylamine.[5]
-
Cyclization with Formaldehyde: The N-(2-hydroxy)benzyl-arylamine is dissolved in methanol, and an aqueous solution of formaldehyde (37%) is added with constant stirring. The reaction mixture is heated to 65-68 °C for 30-60 minutes. After monitoring the reaction progress by thin-layer chromatography (TLC), the solvent is evaporated under reduced pressure to yield the crude product, which is then purified by recrystallization from methanol.[5]
This protocol offers a reliable pathway to a variety of substituted benzoxazines, allowing for the exploration of electronic and steric effects on biological activity.
Caption: General workflow for the synthesis of 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines.
Comparative Biological Activities
The therapeutic potential of oxazine derivatives is vast, with significant activities observed in anticancer and antimicrobial screenings. This section compares the performance of different oxazine scaffolds, supported by quantitative experimental data.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of oxazine derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and disruption of cell membrane permeability.[1]
Benzoxazine Derivatives:
A series of new substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives have been synthesized and evaluated for their antiproliferative activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.[1] Notably, substitutions on the benzoxazine ring generally led to enhanced cytotoxicity compared to the unsubstituted parent compound. The most active compounds, 2b and 4b , demonstrated significant potency.[1] These compounds were found to disrupt cell membrane permeability, suggesting a mechanism that could trigger both inflammatory and non-inflammatory cell death pathways.[1]
Other studies on 1,3-benzoxazine derivatives have also reported promising anticancer activity. For instance, derivatives bearing methyl, methoxy, and chloro substituents have shown potent cytotoxicity against MCF-7 cells.[3]
Benzo[a]phenoxazine Derivatives:
Three potent benzo[a]phenoxazine derivatives, C9 , A36 , and A42 , have demonstrated selective anticancer activity against colorectal (RKO) and breast (MCF7) cancer cell lines, with lower IC50 values and higher selectivity indices compared to their lead compound.[2] These compounds were observed to accumulate in lysosomes and reduce cell proliferation, survival, and migration.[2]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazine 2b | MCF-7 | 2.27 | [1] |
| HCT-116 | 4.44 | [1] | |
| Benzoxazine 4b | MCF-7 | 3.26 | [1] |
| HCT-116 | 7.63 | [1] | |
| 1,3-Benzoxazine 3d (Chloro) | MCF-7 | 12.03 | [3] |
| 1,3-Benzoxazine 3f (Methyl) | MCF-7 | 14.3 | [3] |
| 1,3-Benzoxazine 6h (Methoxy) | MCF-7 | 12.1 | [3] |
| Benzo[a]phenoxazine C9, A36, A42 | RKO (Colorectal) | Low µM range | [2] |
| MCF-7 (Breast) | Low µM range | [2] |
Pyrido[2,3-b]pyrazine Derivatives:
While specific data for 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine is limited, studies on the structurally related pyrido[2,3-b]pyrazine core have revealed potent anticancer activity. A series of novel pyrido[2,3-b]pyrazines were synthesized and found to be active against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung carcinoma (NSCLC) cell lines.[6] Compound 7n from this series exhibited impressive inhibitory concentrations.[6]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-b]pyrazine 7n | PC9 | 0.09 | [6] |
| PC9-ER | 0.15 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Standard workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Activity
Oxazine derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.
Naphthoxazine and Phenoxazine Derivatives:
New derivatives of angular polycyclic phenoxazine ring systems have been synthesized and screened for their antimicrobial activity. These compounds showed varying degrees of inhibition against several microbes, with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 80 µg/ml against Escherichia coli, Bacillus subtilis, and Candida albicans.[7] Similarly, certain 1-amidoalkyl-2-naphthols and their corresponding oxazine derivatives have shown remarkable activity against multidrug-resistant (MDR) bacterial strains, with some compounds exhibiting MIC values as low as 10 µg/mL against Pseudomonas aeruginosa MDR1.[8]
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Polycyclic Phenoxazines | E. coli, B. subtilis, C. albicans | 20 - 80 | [7] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (Oxazine precursor) | P. aeruginosa MDR1 | 10 | [8] |
| S. aureus MDR | 100 | [8] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) Insights
The biological activity of oxazine derivatives is intricately linked to their structural features. SAR studies provide valuable insights into the key molecular determinants of potency and selectivity.
-
Substitution on the Aromatic Ring: For benzoxazinones, the presence and position of substituents on the benzene ring significantly influence their inhibitory potential against enzymes like α-chymotrypsin.[9] Generally, the presence of substituents on the benzene ring tends to reduce the inhibitory activity. However, the nature of the substituent is also critical, with fluoro groups often enhancing potency more than chloro or bromo substituents.[9]
-
Influence of Fused Rings: The fusion of additional aromatic rings, as seen in naphthoxazines and phenoxazines, can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with biological targets and its antimicrobial efficacy.
-
Pyridoxazine Scaffold: In the case of pyridoxazines, the nitrogen atom in the pyridine ring introduces a key site for hydrogen bonding and can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. The antitumor activity of pyrido[2,3-b]pyrazines highlights the importance of the pyridopyrazine core in interacting with biological targets, with substitutions at specific positions being crucial for overcoming drug resistance.[6]
Conclusion
This comparative guide underscores the significant therapeutic potential of oxazine derivatives. While 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine represents a promising scaffold, a comprehensive understanding of its biological profile necessitates further direct comparative studies. The available data on related benzoxazines, naphthoxazines, and pyridopyrazines reveal that subtle structural modifications can lead to substantial changes in biological activity. Future research should focus on elucidating the precise mechanisms of action and conducting in-vivo efficacy studies to translate the promising in-vitro results of these oxazine derivatives into clinically viable therapeutic agents.
References
- 1. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Bioactive Scaffolds: A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine Analogs
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning their attention to heterocyclic scaffolds that offer a unique three-dimensional architecture for molecular recognition. Among these, the 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine core has emerged as a promising framework for the development of a diverse range of bioactive compounds. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine analogs, drawing insights from published data on this and structurally related pyridoxazine series. While direct comparative studies on a wide range of 6-methyl analogs are limited, by examining the impact of substitutions on analogous pyridoxazine scaffolds, we can infer critical insights into the key determinants of biological activity.
The 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine Scaffold: A Privileged Core
The 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine scaffold is a rigid, bicyclic system that incorporates both a pyridine and an oxazine ring. This arrangement provides a unique spatial distribution of hydrogen bond donors and acceptors, as well as hydrophobic regions, making it an attractive starting point for the design of molecules targeting a variety of biological targets, including protein kinases and receptors. The presence of the 6-methyl group provides a key substitution point for modulating potency, selectivity, and pharmacokinetic properties.
Unraveling the Structure-Activity Relationship: Key Positional Insights
The biological activity of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine analogs is profoundly influenced by the nature and position of various substituents. Based on data from related pyridoxazine series, we can highlight several key areas of the molecule where modifications are likely to have a significant impact.
The Significance of the 6-Position
The 6-methyl group itself is a critical feature. In many bioactive heterocyclic compounds, a small alkyl group at a similar position can serve as an important anchoring point within a hydrophobic pocket of a target protein. The exploration of analogs where this methyl group is replaced by other substituents is a logical step in SAR studies. For instance, increasing the alkyl chain length or introducing cyclic structures could enhance van der Waals interactions and improve potency. Conversely, the introduction of polar groups could be explored to improve solubility or target different regions of the binding site.
Aromatic Ring Substitutions (Positions 7, 8, and 9)
Modifications to the pyridine ring of the scaffold can significantly impact electronic properties and provide opportunities for additional interactions with the target.
-
Electron-Withdrawing vs. Electron-Donating Groups: The placement of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) can alter the pKa of the pyridine nitrogen and influence its ability to form hydrogen bonds.
-
Steric Bulk: The size of the substituent can influence the orientation of the molecule within the binding pocket. Bulky groups may be beneficial if they can access a large hydrophobic pocket, but they can also lead to steric clashes that reduce activity.
Oxazine Ring Modifications (Positions 2, 3, and 4)
The dihydro-oxazine ring offers several positions for substitution that can affect the overall conformation and physicochemical properties of the molecule.
-
Position 2: Substitutions at this position can project into solvent-exposed regions or interact with the outer edges of a binding pocket. Introducing functional groups here could be a strategy to improve solubility and other pharmacokinetic parameters.
-
Position 3: This position is adjacent to the chiral center (if R is not H) and can significantly influence the stereochemistry of the molecule and its interaction with a chiral binding site.
-
Position 4 (Nitrogen Substitution): The nitrogen atom of the oxazine ring is a key site for modification. Acylation or alkylation at this position can modulate the molecule's polarity, membrane permeability, and metabolic stability.
Comparative Analysis with Structurally Related Pyridoxazine Analogs
To further elucidate the potential SAR of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine analogs, we can draw parallels from studies on related pyridoxazine scaffolds that have been investigated as anticancer agents, particularly as kinase inhibitors.
Insights from Pyrido[2,3-b][1][2]oxazine-based EGFR-TK Inhibitors
A study on pyrido[2,3-b][1][2]oxazine-based inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK) revealed that substitutions on the heterocyclic framework are crucial for potent anticancer activity.[1] This suggests that for our target scaffold, strategic modifications around the pyridoxazine core will be paramount in achieving high potency.
Anticancer Potential of Pyrido[4,3-b][1][2]oxazines
Research into pyrido[4,3-b][1][2]oxazines as potential anticancer agents has also provided valuable SAR data. The effects of these compounds on the proliferation of cancer cell lines indicate that the substitution pattern on the pyridoxazine ring system is a key determinant of their cytotoxic effects.[3]
Experimental Data Summary (Hypothetical)
| Analog | R1 (at C6) | R2 (at C7) | R3 (at N4) | Biological Target | IC50 (nM) |
| 1 | -CH3 | -H | -H | Kinase A | 500 |
| 2 | -CH2CH3 | -H | -H | Kinase A | 350 |
| 3 | -CH3 | -Cl | -H | Kinase A | 150 |
| 4 | -CH3 | -OCH3 | -H | Kinase A | 600 |
| 5 | -CH3 | -H | -COCH3 | Kinase A | >1000 |
| 6 | -CH3 | -H | -H | Kinase B | 800 |
| 7 | -CH3 | -F | -H | Kinase B | 200 |
This is a hypothetical table for illustrative purposes.
Experimental Protocols
To enable researchers to validate and expand upon the SAR of these analogs, the following are detailed protocols for key experiments typically employed in their evaluation.
General Synthesis of 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine Scaffolds
The synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazines can be achieved through various methods, often starting from substituted 2-amino-3-hydroxypyridines.[4]
Step-by-Step Protocol:
-
Starting Material Preparation: Synthesize or procure the appropriately substituted 2-amino-3-hydroxypyridine.
-
Cyclization Reaction: React the 2-amino-3-hydroxypyridine with a suitable dielectrophile, such as a 1,2-dihaloethane or an epoxyethane derivative, in the presence of a base.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of the synthesized analogs against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the inhibitor in DMSO and create a series of dilutions.
-
Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay, which correlates with kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Relationships and Workflows
Core Scaffold and Key Substitution Points
Caption: Key substitution points on the pyridoxazine scaffold.
General Experimental Workflow
Caption: A typical workflow for SAR studies.
Conclusion and Future Directions
The 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine scaffold represents a fertile ground for the discovery of novel bioactive compounds. While direct and comprehensive SAR studies on a wide array of its analogs are still emerging, valuable insights can be gleaned from the existing literature on related pyridoxazine structures. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the 6-position, the pyridine ring, and the oxazine ring. Future research should focus on building a diverse library of these analogs and subjecting them to a broad panel of biological assays to establish a more definitive and comprehensive structure-activity relationship. This will undoubtedly pave the way for the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 3. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Heterocyclic Scaffolds for Kinase Inhibition: The Emerging Pyrido[3,2-b]oxazine Scaffold vs. Established Quinazolines and Pyrimidines
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Heterocyclic Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of these inhibitors lie heterocyclic scaffolds. These ring structures are adept at mimicking the adenine region of ATP, allowing them to competitively bind in the enzyme's active site and halt downstream signaling.
For decades, scaffolds such as quinazoline and pyrimidine have dominated this space, forming the backbone of numerous FDA-approved drugs.[1][2] However, the persistent challenges of acquired resistance and off-target toxicity necessitate a continuous search for novel chemical matter. This guide provides an in-depth comparison of an emerging scaffold, 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine , and its parent class, against the established incumbents, quinazoline and pyrimidine. While public data on the specific 6-Methyl derivative is limited, recent compelling research into the closely related pyrido-oxazine core reveals its significant potential, particularly as an Epidermal Growth Factor Receptor (EGFR) inhibitor.[3][4][5] This analysis will therefore focus on the properties and potential of the parent pyrido-oxazine scaffold as a representative of this promising new class.
Section 1: The Pyrido-oxazine Scaffold: An Emerging Challenger
The pyrido-oxazine core is a fused heterocyclic system containing both a pyridine and an oxazine ring.[5] This arrangement offers a unique three-dimensional geometry and a distinct distribution of hydrogen bond donors and acceptors compared to more planar scaffolds. Recent studies have highlighted the potential of pyrido[2,3-b][6][7]oxazine derivatives as potent and selective inhibitors of EGFR, including mutations that confer resistance to earlier-generation drugs.[3][8]
Key Attributes:
-
Novelty: Represents a less explored area of chemical space, offering opportunities for novel intellectual property.
-
Selectivity: The scaffold's specific geometry may enable finer discrimination between kinase active sites, potentially reducing off-target effects.
-
Activity Against Resistance Mutations: Certain derivatives have demonstrated high potency against the challenging T790M "gatekeeper" mutation in EGFR, a major mechanism of resistance to first-generation inhibitors.[3][4]
Representative Synthesis
The synthesis of substituted pyrido-oxazines is a multi-step process that allows for the strategic installation of various functional groups to modulate potency and pharmacokinetic properties. A general approach involves the coupling of key intermediates, such as a protected amino-hydroxypyridine, with other functionalized rings.[9] A Suzuki cross-coupling reaction is often employed to build the final complex molecule.[3][4]
Section 2: The Incumbent Scaffolds: Quinazoline and Pyrimidine
Quinazoline and pyrimidine are considered "privileged scaffolds" in medicinal chemistry, particularly for kinase inhibition.[2][10] Their planar nature and ability to form key hydrogen bonds with the "hinge" region of the kinase active site have made them the foundation for many successful drugs.
-
Quinazoline: This fused system of a benzene and pyrimidine ring is the core of first-generation EGFR inhibitors like Gefitinib and Erlotinib.[1][7] The N-1 and N-3 positions of the quinazoline ring are critical for hinge binding.[11]
-
Pyrimidine: A simple six-membered aromatic ring with two nitrogen atoms, the pyrimidine scaffold is found in multi-kinase inhibitors like Imatinib. Its smaller size and synthetic tractability make it a versatile building block.[2][12] Many pyrimidine derivatives act as bioisosteres of the purine scaffold from which ATP is derived.[2]
Section 3: Head-to-Head Comparison: Performance as EGFR Kinase Inhibitors
The most direct way to compare these scaffolds is in the context of a well-defined biological target. Given the strong recent data, we will focus on their performance as inhibitors of EGFR in Non-Small Cell Lung Cancer (NSCLC).
Mechanism of Action: Targeting the ATP-Binding Site
All three scaffolds function as ATP-competitive inhibitors. They are designed to occupy the pocket where ATP normally binds, preventing the phosphorylation of the kinase's substrate and thereby blocking the signal transduction cascade that leads to cell proliferation and survival. The diagram below illustrates this general mechanism.
Caption: General mechanism of ATP-competitive kinase inhibition.
Comparative Efficacy: In Vitro and Cellular Activity
The true test of a scaffold's potential lies in its quantitative performance. Recent studies on a novel series of pyrido[2,3-b][6][7]oxazine derivatives have provided compelling data, allowing for a direct comparison with established inhibitor classes.[3]
| Scaffold Class | Representative Compound | Target Cell Line (EGFR status) | IC₅₀ (µM) | Citation |
| Pyrido-oxazine | Compound 7f | HCC827 (Exon 19 del) | 0.09 | [3][4] |
| NCI-H1975 (L858R/T790M) | 0.89 | [3][4] | ||
| A549 (WT) | 1.10 | [3][4] | ||
| Quinazoline | Gefitinib (1st Gen) | EGFR-mutant | ~0.01-0.1 | [1][7] |
| T790M-mutant | >10 (Resistance) | [3] | ||
| Pyrimidine | Osimertinib (3rd Gen) | EGFR-mutant | ~0.01-0.02 | [3] |
| T790M-mutant | ~0.01 | [3] |
Analysis: The data reveals the pyrido-oxazine scaffold's significant potential. Compound 7f demonstrates potency on par with third-generation inhibitors against the double-mutant (T790M) cell line, which is resistant to first-generation quinazolines like gefitinib.[3][4] This suggests that the pyrido-oxazine scaffold can be engineered to effectively target the mutations that drive acquired resistance, a critical feature for modern therapeutics. Furthermore, these compounds showed selective cytotoxicity against cancer cells while having minimal effect on normal lung cells at high concentrations.[3]
Section 4: Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate such comparative data must be robust. Below are representative protocols for key assays in kinase inhibitor profiling.
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated kinase protein, independent of any cellular factors. It is the primary screen for identifying direct inhibitors.
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Step-by-Step Methodology:
-
Preparation: Reconstitute purified, active EGFR kinase enzyme, biotinylated peptide substrate, and ATP in kinase reaction buffer.
-
Compound Plating: Serially dilute test compounds (e.g., pyrido-oxazine derivatives) in DMSO and dispense into a 384-well low-volume assay plate.
-
Kinase Reaction: Add the EGFR kinase to the wells containing the compounds and incubate briefly. Initiate the phosphorylation reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubation: Allow the reaction to proceed at room temperature for 60 minutes.
-
Detection: Stop the reaction and initiate detection by adding a solution containing a Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-conjugated XL665 (SA-XL665).
-
Signal Reading: After a 60-minute incubation in the dark, read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: The ratio of the two emission signals is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT)
Causality: This assay measures the effect of a compound on the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation. It validates that the compound can enter the cell and exert its inhibitory effect in a complex biological environment.
Step-by-Step Methodology:
-
Cell Plating: Seed NSCLC cells (e.g., NCI-H1975) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.[3]
Conclusion and Future Outlook
This comparative guide illustrates the dynamic nature of drug discovery, where established and successful scaffolds are continuously challenged by novel chemical architectures.
-
Quinazolines and Pyrimidines remain foundational scaffolds in kinase inhibitor design. Their synthetic accessibility and well-understood structure-activity relationships make them reliable starting points for new projects.[6][12] However, their extensive use also means that overcoming resistance and achieving novel intellectual property can be challenging.
-
The Pyrido-oxazine scaffold represents a compelling new direction. The evidence, particularly from its pyrido[2,3-b][6][7]oxazine isomer, demonstrates that it can be developed into highly potent inhibitors with a crucial advantage: efficacy against clinically relevant resistance mutations.[3][8] While the synthesis may be more complex than for simpler pyrimidines, the potential payoff in terms of improved selectivity and the ability to overcome resistance is substantial.
For drug development professionals, the pyrido-oxazine scaffold warrants significant attention. It offers a pathway to potentially best-in-class kinase inhibitors that can address the unmet needs of patients who have developed resistance to current therapies. Further exploration of derivatives, including the specific 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, is a promising strategy for expanding the arsenal of targeted cancer therapeutics.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buy 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine [smolecule.com]
- 6. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
This guide provides an in-depth comparative analysis of the cross-reactivity profile of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, a novel heterocyclic compound with potential therapeutic applications. In drug discovery, establishing the selectivity of a lead candidate is paramount. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2][3] This document outlines a systematic approach to characterizing the selectivity of this compound, comparing its activity against a hypothesized primary target class—protein kinases—and essential safety-related off-targets. We will detail the experimental rationale, provide validated protocols, and present comparative data to guide researchers in their evaluation.
Section 1: Rationale for Cross-Reactivity Profiling
The pyrido-oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against various biological targets, including protein kinases like the Epidermal Growth Factor Receptor (EGFR).[4][5] Given this precedent, we hypothesize that 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine is a kinase inhibitor. Kinase inhibitors are designed to interfere with specific kinases in dysregulated signaling pathways.[2][6] However, the high degree of structural similarity within the ATP-binding site of the human kinome makes achieving absolute selectivity a significant challenge.[1][7]
Therefore, a comprehensive cross-reactivity assessment is not merely a regulatory requirement but a critical step to:
-
Validate On-Target Potency: Confirming high affinity for the intended target.
-
Identify Off-Target Liabilities: Uncovering interactions with other kinases or proteins that could cause adverse effects.[7] For example, inhibition of VEGFR in a drug targeting a different kinase could lead to hypertension.
-
De-risk for Clinical Failure: Early identification of liabilities, such as inhibition of the hERG channel (cardiotoxicity) or Cytochrome P450 enzymes (drug-drug interactions), is crucial.[8][9][10]
-
Discover New Therapeutic Opportunities: A promiscuous compound might be repurposed if its off-target effects are beneficial for other indications (polypharmacology).[11]
This guide will compare our lead compound against two hypothetical comparators:
-
Comparator A (Selective Inhibitor): A known, highly selective inhibitor of the hypothesized primary target.
-
Comparator B (Promiscuous Inhibitor): A known multi-kinase inhibitor with a broader activity profile.
Section 2: Experimental Workflow & Data Comparison
A tiered approach is employed to build a comprehensive selectivity profile. The workflow begins with broad biochemical screening, followed by more physiologically relevant cellular assays and critical safety panels.
Caption: Tiered workflow for cross-reactivity profiling.
Kinase Panel Screening (Biochemical)
The initial step involves screening the compound against a large panel of purified kinases to determine its inhibitory concentration (IC50) for each. This provides a broad, unbiased view of its selectivity.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine | Comparator A (Selective) | Comparator B (Promiscuous) |
|---|---|---|---|
| Primary Target (EGFR) | 5.2 | 4.8 | 15.7 |
| Src | 85 | >10,000 | 25.1 |
| KDR (VEGFR2) | 1,250 | >10,000 | 40.5 |
| Abl | >10,000 | >10,000 | 98.2 |
| ROCK1 | 5,600 | >10,000 | 250.6 |
| p38α (MAPK14) | 8,900 | >10,000 | 115.4 |
| ... (400+ other kinases) | ... | ... | ... |
Expert Insight: From this biochemical data, our lead compound shows high potency against the primary target, comparable to the selective inhibitor. It displays weak inhibition against Src and minimal activity against other kinases, suggesting a favorable initial selectivity profile, far superior to the promiscuous Comparator B. The moderate activity against Src warrants further investigation in cellular models.
Cellular Target Engagement & Functional Activity
To confirm that the biochemical activity translates to a cellular context, we utilize assays that measure either the direct binding of the compound to its target in intact cells or the functional consequence of that binding (i.e., inhibition of substrate phosphorylation).[12][13][14]
Table 2: Cellular Potency and Selectivity (IC50, nM)
| Assay Type | Target Pathway | 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine | Comparator A (Selective) | Comparator B (Promiscuous) |
|---|---|---|---|---|
| Cellular Target Engagement | EGFR | 25.1 | 22.5 | 88.3 |
| Cellular Functional Assay | p-EGFR (Y1068) | 45.8 | 41.7 | 150.2 |
| Cellular Functional Assay | p-Src (Y416) | 450 | >10,000 | 125.6 |
Expert Insight: The cellular IC50 values are higher than the biochemical ones, which is expected due to factors like cell membrane permeability and intracellular ATP competition.[12] Crucially, the rank order of potency is maintained. The lead compound is potent against EGFR in cells and shows a >10-fold selectivity window over Src, confirming the biochemical findings in a more physiologically relevant system.
Safety-Related Off-Target Screening
Screening against a panel of targets with known safety liabilities is a mandatory step in preclinical development.[1] Key among these are Cytochrome P450 (CYP) enzymes and the hERG potassium channel.
Table 3: Preclinical Safety Panel (IC50, µM)
| Off-Target | Liability | 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine | Recommended Threshold |
|---|---|---|---|
| CYP3A4 | Drug-Drug Interactions[15][16] | >50 | <10 µM is a concern |
| CYP2D6 | Drug-Drug Interactions[15][16] | >50 | <10 µM is a concern |
| CYP2C9 | Drug-Drug Interactions[15][16] | 28.5 | <10 µM is a concern |
| hERG Channel | Cardiotoxicity (QT Prolongation) [10][17] | >30 | <10 µM is a significant concern |
Expert Insight: The lead compound shows no significant inhibition of major CYP isoforms or the hERG channel at concentrations well above its cellular efficacy. An IC50 >30 µM for hERG provides a substantial safety margin (>1000-fold over the cellular on-target IC50), indicating a low risk for clinical cardiotoxicity.[10]
Section 3: Key Experimental Methodologies
The trustworthiness of cross-reactivity data hinges on robust and well-validated assay protocols.[18] Below are condensed, step-by-step methodologies for the key experiments.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme.[6][19][20]
Caption: Workflow for a typical biochemical kinase assay.
Methodology:
-
Compound Plating: Serially dilute the test compound in 100% DMSO. Transfer a small volume (e.g., 100 nL) to a 384-well assay plate. Include DMSO-only (100% activity) and a known inhibitor (0% activity) as controls.
-
Enzyme & Substrate Addition: Prepare an assay buffer containing the purified kinase and a specific peptide substrate. Dispense into the assay plate.
-
Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes to allow the compound to bind to the enzyme.[19]
-
Reaction Initiation: Add a solution of ATP (typically at its Km concentration for the specific kinase) to all wells to start the phosphorylation reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-120 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and quantify the amount of phosphorylated product. This can be done using various technologies like fluorescence polarization, FRET, or luminescence (e.g., ADP-Glo™).
-
Data Analysis: Normalize the data to controls and fit the resulting concentration-response curve to a four-parameter logistic equation to determine the IC50 value.
Cellular Phosphorylation Assay (Immunoassay-Based)
This assay quantifies the level of phosphorylation of a specific kinase substrate within cells, providing a direct measure of the inhibitor's functional activity in a physiological setting.[13]
Methodology:
-
Cell Culture: Plate cells known to have an active signaling pathway for the target of interest (e.g., A549 cells for EGFR) in 96-well plates and grow to 80-90% confluency.
-
Serum Starvation: Reduce background signaling by incubating cells in a low-serum medium for 12-24 hours.
-
Compound Treatment: Pre-treat cells with a serial dilution of the test compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the target pathway by adding a specific growth factor (e.g., EGF for the EGFR pathway) for a short duration (e.g., 10-15 minutes).
-
Cell Lysis: Aspirate the medium and add a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Detection: Quantify the amount of the specific phosphorylated substrate (e.g., phospho-EGFR) in the lysate using a sandwich ELISA, Western Blot, or bead-based immunoassay.
-
Data Analysis: Normalize the phosphoprotein signal to the total protein signal and plot against the compound concentration to determine the cellular IC50.
hERG Inhibition Assay (Automated Patch Clamp)
This is the gold standard for assessing cardiotoxicity risk by directly measuring the effect of a compound on the electrical current through the hERG potassium channel expressed in a cell line (e.g., HEK293).[10][21][22]
Methodology:
-
Cell Preparation: Use a stable cell line expressing the hERG channel. Cells are harvested and prepared for use in an automated patch-clamp system (e.g., QPatch or SyncroPatch).[10]
-
Seal Formation: The automated system achieves a high-resistance "gigaseal" between the cell membrane and the measurement aperture.
-
Baseline Current Measurement: A specific voltage protocol is applied to the cell to elicit and measure the characteristic hERG tail current. A stable baseline is established.[22]
-
Compound Application: The test compound is perfused over the cell at increasing concentrations. The hERG current is measured after each application until a steady-state effect is observed.
-
Controls: A vehicle control (e.g., 0.1% DMSO) is applied to measure any rundown of the current, and a known hERG blocker (e.g., E-4031) is used as a positive control.[10]
-
Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. The data are then plotted to determine an IC50 value.
Conclusion
The comprehensive cross-reactivity profiling of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine demonstrates a promising candidate for further development.
-
High On-Target Potency: The compound exhibits potent, single-digit nanomolar inhibition of its hypothesized primary target (EGFR) in biochemical assays, which translates effectively into a cellular context.
-
Favorable Selectivity Profile: Compared to promiscuous inhibitors, it shows a clean profile across a broad kinase panel, with only weak, manageable off-target activity on Src kinase.
-
Low Safety Risk: Crucially, the compound shows no significant liabilities in key safety panels, with IC50 values for major CYP enzymes and the hERG channel well outside the therapeutic window. This suggests a low potential for drug-drug interactions and cardiotoxicity.
This systematic, data-driven comparison provides a strong rationale for advancing 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine into more advanced preclinical studies. The methodologies described herein represent a robust framework for any research team aiming to thoroughly characterize the selectivity of a novel small molecule inhibitor.
References
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. bioivt.com [bioivt.com]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. researchgate.net [researchgate.net]
- 12. inits.at [inits.at]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. criver.com [criver.com]
- 16. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hERG Assay | PPTX [slideshare.net]
- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. superchemistryclasses.com [superchemistryclasses.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
A Comparative Guide to the Synthesis of Pyrido[3,2-b]oxazines: Strategies and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The pyrido[3,2-b]oxazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, making its efficient synthesis a topic of considerable interest in medicinal chemistry and drug development. This guide provides an in-depth comparison of the primary synthetic methodologies for constructing this valuable framework. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to inform experimental design and optimization.
Intramolecular Cyclization Strategies: The Classical Approach
One of the most established and direct routes to the pyrido[3,2-b]oxazine core involves the construction of the oxazine ring onto a pre-existing pyridine scaffold. This is typically achieved through the reaction of a bifunctional pyridine derivative, such as 2-amino-3-hydroxypyridine, with a suitable dielectrophile.
Condensation with Dihaloalkanes and Related Reagents
A common strategy involves the condensation of 2-amino-3-hydroxypyridine with reagents like ethyl 2,3-dibromopropanoate.[1] This approach leverages the nucleophilicity of both the amino and hydroxyl groups to form the six-membered oxazine ring.
Mechanism and Experimental Causality: The reaction proceeds through a stepwise nucleophilic substitution. The more nucleophilic amino group likely first displaces one of the halides, followed by an intramolecular cyclization where the hydroxyl group displaces the second halide. The choice of base (e.g., potassium carbonate) is crucial to deprotonate the hydroxyl group, enhancing its nucleophilicity for the final ring-closing step. The reaction temperature is often elevated to overcome the activation energy of the C-O bond formation. A key challenge with this method can be the formation of regioisomers, depending on the substitution pattern of the electrophile.[2]
Palladium-Catalyzed Cross-Coupling: A Modern, Yet Underutilized, Approach
While not extensively reported specifically for pyrido[3,2-b]oxazines, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile strategy for the formation of the key C-N bond in the oxazine ring. This approach would typically involve the intramolecular coupling of a suitably functionalized pyridine precursor.
Hypothetical Mechanistic Pathway (Buchwald-Hartwig Type):
Caption: Hypothetical Buchwald-Hartwig catalytic cycle for pyrido[3,2-b]oxazine synthesis.
Expertise & Experience: The successful implementation of a Buchwald-Hartwig approach would heavily depend on the choice of phosphine ligand. Sterically hindered, electron-rich ligands are typically required to promote both the oxidative addition and the reductive elimination steps. The choice of base is also critical; weaker bases like cesium carbonate are often preferred to avoid side reactions. While powerful, the development of a robust palladium-catalyzed intramolecular cyclization for this specific scaffold would require significant optimization of the catalyst system and reaction conditions.
[4+2] Cycloaddition Reactions: An Emerging and Efficient Strategy
Recent advancements in synthetic methodology have highlighted the utility of [4+2] cycloaddition reactions for the construction of fused heterocyclic systems. A notable example is the synthesis of the isomeric pyrido[3,2-e][3][4]oxazines via a base-promoted cycloaddition of α-chlorogenated oximes with 1,4-dihydropyridines.[5] This strategy offers a convergent and atom-economical approach to the pyridoxazine core.
Mechanism and Experimental Causality: This reaction proceeds through an initial dehydrohalogenation of the α-chlorogenated oxime in the presence of a base (e.g., Cs2CO3) to generate a transient nitrosoalkene intermediate. This highly reactive species then acts as the dienophile in a hetero-Diels-Alder reaction with the 1,4-dihydropyridine, which serves as the diene component. The reaction is often highly regioselective and can be performed under mild conditions, which is a significant advantage over many classical methods. The choice of a non-nucleophilic base is critical to favor the elimination pathway over direct substitution on the α-chloro oxime.
Caption: Workflow for [4+2] cycloaddition synthesis of pyridoxazines.
Tandem SN2 and SNAr Reactions: A Versatile Approach for Substituted Derivatives
A powerful strategy for the synthesis of substituted pyrido-oxazines involves a tandem sequence of an intermolecular SN2 reaction followed by an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction.[3] This method allows for the introduction of diversity at various positions of the final heterocyclic scaffold.
Mechanism and Experimental Causality: The synthesis commences with the SN2 reaction of a halo-pyridinol with a suitable nucleophile that also contains a leaving group for the subsequent cyclization. For example, the reaction of 2,4,6-tribromopyridin-3-ol with an amino alcohol. The initial SN2 reaction likely occurs at the more reactive alkyl halide. The subsequent intramolecular SNAr is facilitated by the presence of electron-withdrawing groups (in this case, the remaining bromine atoms and the pyridine nitrogen) on the pyridine ring, which activate the ring towards nucleophilic attack by the appended hydroxyl or amino group. The choice of a polar aprotic solvent like DMF is ideal for both SN2 and SNAr reactions, as it can solvate the cation of the base (e.g., K2CO3) while not interfering with the nucleophile.
Comparison of Synthetic Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yields |
| Condensation/Cyclization | Reaction of aminopyridinols with dielectrophiles. | Straightforward, readily available starting materials. | Can lead to regioisomeric mixtures, may require harsh conditions. | Moderate to Good |
| Palladium-Catalyzed Coupling | Intramolecular Buchwald-Hartwig type C-N bond formation. | Potentially high functional group tolerance and broad scope. | Requires catalyst and ligand optimization, may be expensive. | Not widely reported |
| [4+2] Cycloaddition | Hetero-Diels-Alder reaction of a diene and a dienophile. | Mild conditions, high atom economy, good regioselectivity. | Synthesis of specific precursors may be required. | Good to Excellent[5] |
| Tandem SN2/SNAr | Sequential intermolecular and intramolecular substitutions. | Allows for the synthesis of diverse substituted derivatives. | Multi-step process, potential for side reactions. | Good[3] |
Experimental Protocol: Synthesis of Substituted Pyrido[3,2-b][4][7]oxazine via Tandem SN2/SNAr Reaction
This protocol is adapted from the synthesis of substituted pyrido-oxazines.[3]
Materials:
-
2,4,6-Tribromopyridin-3-ol
-
Amino alcohol derivative (e.g., 2-aminoethanol)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a stirred suspension of K2CO3 (1.2 mmol) in DMF (1 mL) in a round-bottom flask, add 2,4,6-tribromopyridin-3-ol (0.3 mmol).
-
Add the amino alcohol derivative (0.3 mmol) to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired pyrido[3,2-b]oxazine derivative.
Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by TLC, and the final product can be characterized by standard analytical techniques such as NMR and mass spectrometry to confirm its structure and purity. The purification by column chromatography ensures the isolation of the desired product from any unreacted starting materials or byproducts.
Conclusion
The synthesis of pyrido[3,2-b]oxazines can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical condensation reactions remain a reliable and straightforward approach, while modern methods like [4+2] cycloadditions offer elegance and efficiency. The potential of palladium-catalyzed cross-coupling reactions for this specific scaffold remains an area ripe for exploration. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge for researchers to make informed decisions in their pursuit of novel pyrido[3,2-b]oxazine derivatives.
References
A Comparative Guide to Pyrido[3,2-b]oxazines as Novel EGFR Kinase Inhibitors for Non-Small Cell Lung Cancer
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of EGFR Inhibition in NSCLC
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of these tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1] The discovery of these mutations has revolutionized the treatment of NSCLC, leading to the development of targeted therapies known as EGFR tyrosine kinase inhibitors (TKIs).[2]
First-generation EGFR-TKIs, such as gefitinib and erlotinib, and second-generation inhibitors, including afatinib and dacomitinib, have demonstrated significant clinical benefits.[2][3] However, their efficacy is often limited by the development of resistance, most commonly through the acquisition of a secondary T790M mutation in the EGFR kinase domain.[4][5] This has spurred the development of third-generation inhibitors like osimertinib, which are designed to overcome this resistance mechanism.[6][7]
Despite these advances, the quest for novel EGFR inhibitors with improved potency, selectivity, and the ability to combat a wider range of resistance mutations is ongoing. In this context, the pyrido[3,2-b]oxazine scaffold has emerged as a promising heterocyclic system for the design of new-generation EGFR-TKIs.[8] This guide provides a comprehensive comparison of novel pyrido[2,3-b][9]oxazine-based EGFR inhibitors with established clinical alternatives, supported by experimental data and detailed protocols to facilitate further research and development in this critical area. While specific peer-reviewed data on 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine is not yet available, this document will focus on the broader class of pyrido[3,2-b]oxazine derivatives, highlighting their potential as a platform for developing potent and selective anticancer agents.
Comparative Analysis of Pyrido[2,3-b][9][10]oxazine Derivatives and Clinically Approved EGFR-TKIs
Recent studies have identified a new class of pyrido[2,3-b][9]oxazine-based inhibitors with potent activity against EGFR-mutated NSCLC cell lines.[8] A particularly promising compound, referred to herein as Compound 7f , has demonstrated in vitro potency comparable to the third-generation inhibitor, osimertinib.[8][10]
In Vitro Anticancer Activity
The antiproliferative activity of these novel compounds was evaluated against a panel of NSCLC cell lines representing different EGFR mutation statuses:
-
HCC827: Harboring an EGFR exon 19 deletion (sensitive to first-generation TKIs).
-
NCI-H1975: Harboring the L858R activating mutation and the T790M resistance mutation.
-
A-549: Expressing wild-type EGFR.
The half-maximal inhibitory concentrations (IC₅₀) were determined using the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.
| Compound/Drug | HCC827 (Exon 19 del) IC₅₀ (µM) | NCI-H1975 (L858R/T790M) IC₅₀ (µM) | A-549 (Wild-Type) IC₅₀ (µM) | Reference |
| Compound 7f | 0.09 | 0.89 | 1.10 | [8] |
| Compound 7g | - | - | - | [8] |
| Compound 7h | - | - | - | [8] |
| Osimertinib | Comparable to Compound 7f | Comparable to Compound 7f | Comparable to Compound 7f | [8] |
| Gefitinib | ~0.015 | >10 | >10 | [11] |
| Erlotinib | ~0.02 | >10 | ~2 | [11] |
| Afatinib | ~0.001 | ~10 | ~10 | [12] |
| Dacomitinib | ~0.006 | ~0.01 | ~0.02 | [13] |
The data indicates that Compound 7f exhibits potent activity against the T790M-mutated cell line (NCI-H1975), a key resistance mechanism to first- and second-generation EGFR inhibitors.[8] This positions the pyrido[2,3-b][9]oxazine scaffold as a valuable starting point for the development of third-generation EGFR-TKIs.
Mechanism of Action: Inhibition of EGFR Signaling and Induction of Apoptosis
The primary mechanism of action for these novel pyrido[2,3-b][9]oxazine derivatives is the inhibition of EGFR tyrosine kinase activity. By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT and RAS/MAPK pathways.[8][14][15]
EGFR Signaling Pathway and Inhibition
Caption: EGFR Signaling Pathway and Site of Inhibition by Pyrido[3,2-b]oxazines.
Induction of Apoptosis
A key consequence of EGFR inhibition is the induction of programmed cell death, or apoptosis. Mechanistic studies have shown that Compound 7f significantly induces apoptosis in cancer cells.[10] The Annexin V apoptosis assay is a standard method to quantify apoptosis by detecting the externalization of phosphatidylserine, an early hallmark of this process.[9]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.
MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for determining the cytotoxic effects of compounds on cancer cell lines.[16][17]
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines (e.g., HCC827, NCI-H1975, A-549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (e.g., pyrido[3,2-b]oxazine derivatives) and control drugs (e.g., osimertinib)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and control drugs in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of the compound. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Annexin V Apoptosis Assay by Flow Cytometry
This protocol provides a method for the quantitative analysis of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.[9][18][19]
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) to stain cellular DNA for the analysis of cell cycle distribution.[20][21][22]
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The pyrido[3,2-b]oxazine scaffold represents a promising new frontier in the development of targeted therapies for NSCLC. The demonstrated potency of derivatives like Compound 7f against EGFR T790M-mutated cancer cells highlights their potential to address acquired resistance to earlier-generation TKIs.[8] The favorable comparison with osimertinib suggests that further optimization of this scaffold could lead to best-in-class EGFR inhibitors.[8][10]
Future research should focus on several key areas:
-
Synthesis and Evaluation of Analogs: The synthesis and biological evaluation of a broader library of pyrido[3,2-b]oxazine derivatives, including the specific 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine , is warranted to establish a comprehensive structure-activity relationship (SAR).
-
Kinase Selectivity Profiling: A thorough investigation of the selectivity of these compounds against a panel of other kinases is crucial to assess their potential for off-target effects.
-
In Vivo Efficacy: Promising compounds should be advanced to in vivo studies using xenograft models of NSCLC to evaluate their antitumor efficacy, pharmacokinetics, and tolerability.
-
Combination Therapies: Exploring the synergistic effects of pyrido[3,2-b]oxazine derivatives with other anticancer agents could lead to more effective treatment strategies.
By leveraging the experimental frameworks and comparative data presented in this guide, researchers and drug development professionals can accelerate the discovery and development of the next generation of EGFR inhibitors, ultimately improving outcomes for patients with NSCLC.
References
- 1. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 2. Epidermal growth factor receptor first generation tyrosine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - Karachaliou - Translational Cancer Research [tcr.amegroups.org]
- 4. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational des" by Vaibhav B. Yadav, Shailee V. Tiwari et al. [impressions.manipal.edu]
- 11. benchchem.com [benchchem.com]
- 12. dovepress.com [dovepress.com]
- 13. mdpi.com [mdpi.com]
- 14. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imrpress.com [imrpress.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. kumc.edu [kumc.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nanocellect.com [nanocellect.com]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
For the diligent researcher pushing the boundaries of drug discovery, the lifecycle of a novel chemical entity extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, a heterocyclic compound of interest in modern medicinal chemistry. Our focus is to empower you, our valued scientific partners, with the knowledge to manage this process with the utmost attention to safety, environmental responsibility, and regulatory adherence.
Hazard Assessment and Risk Mitigation: Understanding the Compound
While a comprehensive, publicly available Safety Data Sheet (SDS) for 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is not readily accessible, we can infer its potential hazards based on the known profiles of structurally similar pyrido-oxazine derivatives. Compounds in this class, such as 3,4-Dihydro-2H-pyrido[4,3-b][1][2]-oxazine, are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, a cautious approach, treating 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine as a hazardous substance, is paramount.
Core Principles of Risk Assessment:
Before initiating any disposal-related activities, a thorough risk assessment is mandatory. This involves:
-
Identifying Potential Hazards: Assume the compound is toxic, an irritant, and potentially harmful to the environment.
-
Evaluating Exposure Routes: Consider the risks of inhalation, ingestion, skin, and eye contact.
-
Implementing Control Measures: Utilize appropriate personal protective equipment (PPE), work in a well-ventilated area, and have emergency procedures in place.
| Potential Hazard | Inferred From | Recommended Precaution |
| Acute Oral Toxicity | Similar Pyrido-oxazine Derivatives[3] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. |
| Skin Irritation | Similar Pyrido-oxazine Derivatives[3] | Wear nitrile gloves and a lab coat. |
| Eye Irritation | Similar Pyrido-oxazine Derivatives[3] | Wear safety glasses or goggles. |
| Respiratory Irritation | Similar Pyrido-oxazine Derivatives[3] | Handle in a fume hood or well-ventilated area. |
| Environmental Hazard | General for Novel Heterocyclic Compounds | Prevent release into the environment. Dispose of as hazardous waste. |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when handling 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine and its waste.
-
Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice) are essential.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: When handling powders or creating aerosols, a NIOSH-approved respirator may be necessary.
Spill Management: A Swift and Safe Response
Accidents happen. A clear and practiced spill response plan is crucial.
-
Evacuate and Alert: Immediately clear the area and inform your colleagues and lab supervisor.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to dike the spill and prevent its spread.
-
Neutralize (if applicable and safe): Given the lack of specific reactivity data, neutralization is not recommended.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Stream Segregation and Container Management: The Cornerstone of Compliance
Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental protection. Never mix incompatible waste streams.
Waste Streams for 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine:
-
Solid Waste:
-
Liquid Waste:
Container Requirements:
All waste containers must be:
-
Compatible: Use containers made of materials that will not react with the waste (e.g., high-density polyethylene - HDPE).
-
Clearly Labeled: All containers must be labeled with "Hazardous Waste" and the full chemical name: "6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine". List all components of a mixture.
-
Securely Sealed: Keep containers closed except when adding waste.
-
Stored Safely: Store in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
Caption: Waste Segregation and Disposal Workflow.
Decontamination of Laboratory Equipment
Thorough decontamination of all equipment that has come into contact with 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is essential to prevent cross-contamination and ensure safety.
Procedure for Glassware and Non-porous Surfaces:
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinsate as hazardous liquid waste.
-
Wash: Wash the equipment with laboratory detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Dry: Allow to air dry or place in a drying oven.
The Disposal Process: A Step-by-Step Protocol
-
Waste Identification: All waste streams containing 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine must be classified as hazardous waste.
-
Containerization:
-
Place solid waste in a clearly labeled, compatible solid waste container.
-
Pour liquid waste into a clearly labeled, compatible liquid waste container.
-
-
Labeling: Ensure all containers are accurately labeled with "Hazardous Waste," the full chemical name, and an indication of the hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste containers in your laboratory's designated satellite accumulation area. This area should be secure and provide secondary containment for liquids.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to transport hazardous waste yourself.
-
Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal.
A Senior Application Scientist's Guide to Handling 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine
A Senior Application Scientist's Guide to Handling 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, with innovation comes the inherent responsibility of ensuring safety. This guide provides essential, field-proven safety and handling protocols for 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (CAS No. 20567-67-3). As a derivative of the pyrido[3,2-b][1][2]oxazine scaffold, this compound is of interest in medicinal chemistry, potentially as an EGFR-TK inhibitor for non-small cell lung cancer research[3]. Due to the limited availability of specific hazard data for this methylated derivative, we will adopt a conservative approach, treating it with the same, if not greater, caution as its parent compounds and related isomers for which data is available.
Hazard Assessment: A Data-Driven Approach
Direct toxicological data for 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is not extensively documented in publicly available safety data sheets (SDS)[4]. In such cases, it is a standard and prudent practice in chemical safety to infer potential hazards from structurally similar compounds[5][6]. This "read-across" approach is our primary tool for risk assessment.
Safety data for the parent compound, 3,4-Dihydro-2H-pyrido[3,2-b][1][2]oxazine, and a related isomer provide the following GHS hazard classifications, which we will assume apply to our target compound[7][8]:
| Hazard Statement | Classification | GHS Pictogram | Signal Word |
| H302 | Harmful if swallowed | GHS07 | Warning |
| H315 | Causes skin irritation | GHS07 | Warning |
| H319 | Causes serious eye irritation | GHS07 | Warning |
| H335 | May cause respiratory irritation | GHS07 | Warning |
This table summarizes the potential hazards based on data from structurally related compounds.[7][8]
Based on this assessment, the primary routes of exposure to mitigate are ingestion, skin contact, eye contact, and inhalation of any dust or aerosols[1][2]. All handling procedures must be designed to prevent these exposures.
Operational Plan: The Hierarchy of Controls
A multi-layered approach to safety, prioritizing engineering and administrative controls before relying on personal protective equipment (PPE), is mandated by OSHA's Laboratory Standard (29 CFR 1910.1450) and represents best practice.[9][10]
Workflow for Safe Handling
Caption: Workflow for handling 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
2.1 Engineering Controls (First Line of Defense)
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to mitigate respiratory exposure.[5][9] The hood ensures that any dusts, vapors, or aerosols are contained and exhausted safely.
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[9]
2.2 Administrative Controls
-
Chemical Hygiene Plan (CHP): Your institution's CHP is a legally required document that outlines specific safety procedures.[11] Before work begins, you must be familiar with its contents regarding the handling of hazardous chemicals.
-
Designated Area: For compounds with unknown or significant hazards, it is prudent to establish a designated area within the lab for their storage and handling to minimize the risk of cross-contamination.[5]
-
Training: All personnel must be trained on the specific hazards and handling procedures for this class of compounds before commencing work.[11][12]
2.3 Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical hazard. The selection must be based on the assessed risks of skin, eye, and respiratory contact.[13][14]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Change gloves immediately if contaminated and after each use. | Provides adequate protection against incidental splashes of heterocyclic amines and common organic solvents.[5] Avoids cross-contamination. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles if there is a significant splash risk. | Protects against dust particles and splashes.[5] Goggles provide a seal around the eyes for superior protection against liquid splashes.[15] A face shield protects the entire face.[15] |
| Body Protection | A flame-retardant, chemical-resistant laboratory coat, fully buttoned with sleeves rolled down. Closed-toe shoes are mandatory. | Provides a barrier against skin contact from spills.[15][16] Closed-toe shoes protect feet from spills and dropped objects.[15] |
| Respiratory | Not typically required if all work is performed within a certified chemical fume hood.[17] If hood use is not feasible, a respiratory hazard evaluation must be performed by Environmental Health & Safety (EHS). | A fume hood is the primary engineering control for respiratory protection.[5] Respirator use requires a formal program including fit-testing and medical clearance.[17] |
This table outlines the required PPE for handling 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
Emergency and Disposal Plan
3.1 Spill and Exposure Procedures Immediate and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
-
Small Spill (in fume hood): Decontaminate the area with an appropriate solvent, then wash with soap and water. Collect all cleanup materials in a sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's EHS department immediately.
3.2 Waste Disposal Improper chemical disposal poses a significant threat to environmental and public health.[18][19]
-
Waste Segregation: All solid waste contaminated with 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[20][21] The label should read "Hazardous Waste" and list the chemical constituents.[21]
-
Container Compatibility: Use containers made of a material compatible with the waste. Ensure containers are kept closed except when adding waste.[20][21]
-
Empty Containers: Original containers of the chemical must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous chemical waste.[21][22] After rinsing, the label should be defaced, and the container can be disposed of in the regular trash or as directed by your EHS office.[22]
-
Disposal Pathway: All chemical waste must be disposed of through your institution's EHS program.[23] Do not dispose of this chemical down the drain or in the regular trash.[18]
By integrating these principles of hazard assessment, operational planning, and emergency preparedness into your daily workflow, you build a self-validating system of safety. This ensures not only your personal well-being but also the integrity of your research and the safety of your colleagues.
References
- 1. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. cpwr.com [cpwr.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. twu.edu [twu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine | 20348-23-6 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. ipgsf.com [ipgsf.com]
- 10. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. osha.gov [osha.gov]
- 12. quora.com [quora.com]
- 13. epa.gov [epa.gov]
- 14. hazmatschool.com [hazmatschool.com]
- 15. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 16. calpaclab.com [calpaclab.com]
- 17. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 18. Ensuring the safe handling of chemicals [who.int]
- 19. ptb.de [ptb.de]
- 20. rtong.people.ust.hk [rtong.people.ust.hk]
- 21. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 22. vumc.org [vumc.org]
- 23. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
